(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHNGIWRCCQMQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893799 | |
| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915095-94-2 | |
| Record name | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a crucial chiral intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type-2 diabetes.[1][2] This guide provides a detailed overview of a prominent synthesis pathway for this intermediate, including experimental protocols and quantitative data.
Synthesis Pathway Overview
The most frequently documented synthesis of this compound involves the reduction of its ketone precursor, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. This key transformation can be achieved using various reducing agents, with triethylsilane in the presence of a Lewis acid catalyst being a common method.
Logical Flow of the Primary Synthesis Route
References
Physicochemical properties of Empagliflozin intermediate 915095-94-2
An In-depth Technical Guide on the Physicochemical Properties of Empagliflozin Intermediate 915095-94-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[1][2] This document consolidates available data on its chemical and physical properties, outlines standard experimental protocols for their determination, and visually represents its synthetic pathway and role in drug development. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.
Chemical Identity and Structure
The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine and iodine atoms.[3] Its specific stereoisomeric form is denoted by the (3S) configuration at the chiral center of the tetrahydrofuran ring.[3]
-
IUPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane[4]
-
CAS Number: 915095-94-2[5]
-
Other Names: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran[6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the Empagliflozin intermediate 915095-94-2, compiled from various sources. These parameters are fundamental for its handling, formulation, and reaction monitoring.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆ClIO₂ | [1][3][5] |
| Molecular Weight | 414.66 g/mol | [5] |
| Appearance | White powder / Solid | [4][6] |
| Boiling Point | 476.0 ± 45.0 °C (Predicted) | [4][7] |
| Density | 1.578 ± 0.06 g/cm³ (at 20°C) | [1][7] |
| Polar Surface Area (PSA) | 18.46 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 4.703 | [4] |
| Storage Conditions | 2-8°C, protect from light | [1][7] |
| Purity | ≥99% | [1] |
| Melting Point | Not Available | [1][7] |
| Flash Point | Not Available | [1][7] |
| Solubility | Not Available | [7] |
Experimental Protocols
While specific, detailed experimental protocols for this intermediate are not publicly available, this section outlines standard methodologies used in pharmaceutical development for characterizing such compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[6]
Objective: To separate the main compound from any impurities, starting materials, or by-products and to quantify its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), an autosampler, and data acquisition software.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation.
-
Sample Preparation: A known concentration of the intermediate is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further diluted to a working concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned using a photodiode array detector).
-
-
Analysis: The chromatogram of the sample is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized intermediate. The characterization by ¹H NMR and ¹³C NMR is a common practice for such compounds.[8]
Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural assignment.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the presence of all functional groups and their connectivity, matching the expected structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.
Melting Point Determination
Although not reported in the available literature, the melting point is a fundamental property indicating purity.
Objective: To determine the temperature range over which the solid intermediate transitions to a liquid.
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased.
-
Analysis: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of high purity.
Synthesis and Role in Drug Development
The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.
The following diagram illustrates a generalized synthetic workflow for obtaining the intermediate.
Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.
The primary role of this intermediate is to be further processed to create Empagliflozin. Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[11][] This inhibition reduces the reabsorption of glucose from the filtrate back into the blood, leading to increased urinary glucose excretion and consequently lowering blood glucose levels in patients with type 2 diabetes.[11]
The logical relationship from the intermediate to the final therapeutic action is depicted below.
References
- 1. CAS No.915095-94-2, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan - Buy CAS No.915095-94-2 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. CN105399735A - Empagliflozin intermediate, and preparation method and application thereof - Google Patents [patents.google.com]
- 3. CAS 915095-94-2: (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]… [cymitquimica.com]
- 4. Zhejiang Huayi Pharmaceutical Co., Ltd. [chemball.com]
- 5. (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | 915095-94-2 | FC170525 [biosynth.com]
- 6. This compound | 915095-94-2 [chemicalbook.com]
- 7. Cas 915095-94-2,(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan | lookchem [lookchem.com]
- 8. 915095-94-2|(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 9. toref-standards.com [toref-standards.com]
- 10. Empagliflozin Intermediate_Anti-Diabetes_Senova Technology Co., Ltd. [senovatech.com]
- 11. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Halogenated Phenstatin Analogs
Introduction
Phenstatins are a class of synthetic compounds that have garnered significant interest in oncology research due to their potent antimitotic activity. Derived from the natural product combretastatin A-4, phenstatins exhibit a core structural feature of two aromatic rings linked by a carbonyl group. A key area of investigation has been the synthesis and evaluation of halogenated phenstatin analogs, where the introduction of halogen atoms (such as fluorine, chlorine, or bromine) onto the aromatic rings can significantly modulate their biological activity, metabolic stability, and overall efficacy as potential anticancer agents.[1][2][3] This guide provides a detailed examination of the mechanism of action of these halogenated analogs, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which halogenated phenstatin analogs exert their cytotoxic effects is through the disruption of microtubule dynamics.[4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the formation of the mitotic spindle during cell division.[6][7]
1. Binding to the Colchicine Site on β-Tubulin: Halogenated phenstatin analogs, much like their parent compound and combretastatins, act as potent inhibitors of tubulin polymerization.[1][8][9] They bind to the colchicine-binding site on the β-tubulin subunit.[7][8] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[7]
2. Disruption of Microtubule Formation: The binding of these analogs to tubulin heterodimers prevents their self-assembly into microtubules. This leads to a net depolymerization of existing microtubules and inhibits the formation of new ones, disrupting the dynamic equilibrium necessary for proper cellular function.[10]
3. Downstream Cellular Consequences: The disruption of the microtubule network triggers a cascade of events within the cancer cell:
-
Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[8]
-
Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, predominantly in the G2/M phase.[8][11][12][13]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][14][15] This is a hallmark of many microtubule-targeting agents used in cancer therapy.[6]
The specific potency of these analogs is heavily influenced by the nature and position of the halogen substitutions, a concept explored through structure-activity relationship (SAR) studies.[3][16] For instance, replacing the 3,4,5-trimethoxyphenyl A-ring of phenstatin with a 2,4,5-trifluoro-3-methoxyphenyl unit has been shown to conserve both the antitubulin and cytotoxic effects.[1][9]
Quantitative Data Summary
The biological activity of halogenated phenstatin analogs is typically quantified by their cytotoxicity against various cancer cell lines (expressed as IC50 or GI50 values) and their direct inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of Halogenated Phenstatin and Related Analogs
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| Fluoro isocombretastatin 7k | Leukemia (SR) | 0.015 | [1][9] |
| Fluoro isocombretastatin 7k | Leukemia (HL-60(TB)) | 0.023 | [1][9] |
| Fluoro isocombretastatin 7k | Melanoma (MDA-MB-435) | 0.019 | [1][9] |
| 2'-Methoxyphenstatin (Metabolite 23) | Leukemia (K-562) | <0.01 | [11] |
| 2'-Methoxyphenstatin (Metabolite 23) | Melanoma (M14) | <0.01 | [11] |
| 2'-Methoxyphenstatin (Metabolite 23) | Breast (MDA-MB-435) | <0.01 | [11] |
| Phenothiazine derivative 21 | Various | 0.029 - 0.093 | [4] |
| Halogenated phenoxychalcone 2c | Breast (MCF-7) | 1.52 | [2] |
| Halogenated phenoxychalcone 2f | Breast (MCF-7) | 1.87 |[2] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Phenstatin | 15.0 | [11] |
| 2'-Methoxyphenstatin (Metabolite 23) | 3.2 | [11] |
| Lavendustin A derivative | 1.4 | [17] |
| Tubulin polymerization-IN-41 | 2.61 |[7] |
Visualization of Pathways and Workflows
Caption: Core signaling pathway for halogenated phenstatin analogs.
Caption: Standard experimental workflow for evaluating phenstatin analogs.
Detailed Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).[7]
-
Principle: The formation of microtubules from tubulin dimers causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340-350 nm.[7]
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[18][19]
-
GTP stock solution (e.g., 100 mM)
-
Glycerol
-
Test compounds (halogenated phenstatin analogs) and controls (e.g., paclitaxel as enhancer, colchicine/nocodazole as inhibitor) dissolved in DMSO.[8][18]
-
96-well microplate (UV-transparent)
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2-3 mg/mL) by reconstituting lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (e.g., 10%).[6][18][19] Keep on ice.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[6]
-
In a pre-warmed 96-well plate, add the test compounds/controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently.[6]
-
Immediately place the plate in the 37°C reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[6][19]
-
-
Data Analysis: Plot absorbance vs. time. Inhibitors of tubulin polymerization will decrease the rate (Vmax) and extent of the absorbance increase compared to the DMSO control.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[20]
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase have intermediate DNA content.[20]
-
Materials:
-
Procedure:
-
Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the halogenated phenstatin analog for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation (e.g., 200 x g for 5 min).[21]
-
Wash the cell pellet with cold PBS.[21]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).[21][22]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[22]
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature or 37°C.[21][23] RNase A is crucial to degrade RNA, which PI can also bind to.
-
Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[23]
-
-
Data Analysis: Generate DNA content frequency histograms. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21][22] An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[24][25]
-
Materials:
-
Cultured cancer cells
-
Test compounds
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI solution, and binding buffer)[24]
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation (e.g., 670 x g for 5 min).[24]
-
Wash the cells twice with cold PBS.[24]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[25]
-
Analyze the samples by flow cytometry within one hour.[25]
-
-
Data Analysis:
References
- 1. Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of phenstatin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichostatin A potentiates genistein-induced apoptosis and reverses EMT in HEp2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro tubulin polymerization assay [bio-protocol.org]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
The Keystone of Glycemic Control: A Technical Guide to the Discovery and Development of Core Intermediates for SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of pivotal intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. As a cornerstone of modern type 2 diabetes management, the efficient and scalable synthesis of these therapeutic agents is of paramount importance. This document delves into the critical chemical entities that form the backbone of leading SGLT2 inhibitors, offering detailed experimental methodologies, comparative data on synthetic routes, and visual representations of key biological and developmental pathways.
The SGLT2 Signaling Pathway: A Target for Glycemic Regulation
Sodium-glucose co-transporter 2 (SGLT2), predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, a novel therapeutic class of drugs, known as gliflozins, effectively lower blood glucose levels by promoting urinary glucose excretion in an insulin-independent manner.[1][2] This mechanism not only aids in glycemic control but has also demonstrated cardiovascular and renal protective benefits.[3]
The Genesis of SGLT2 Inhibitors: A Drug Development Workflow
The journey from a biological target to a marketed drug is a long and intricate process. The development of SGLT2 inhibitors followed a structured path, beginning with the identification and validation of SGLT2 as a viable target, progressing through extensive preclinical and clinical trials, and culminating in regulatory approval and post-market surveillance.[3][4]
Structural Evolution: From Phlorizin to Modern C-Aryl Glucosides
The discovery of SGLT2 inhibitors traces back to phlorizin, a natural O-glucoside found in the bark of apple trees.[2] While a potent SGLT inhibitor, phlorizin's poor metabolic stability and lack of selectivity limited its therapeutic potential. This led to the rational design of C-aryl glucosides, which replaced the unstable O-glycosidic bond with a more robust C-C bond, significantly improving pharmacokinetic properties and marking a pivotal moment in the development of this drug class.[5][6][7]
Core Intermediates: Synthesis and Comparative Analysis
The industrial-scale synthesis of SGLT2 inhibitors hinges on the efficient preparation of key intermediates. This section details the synthesis of core intermediates for three leading gliflozins: dapagliflozin, canagliflozin, and empagliflozin, and provides a comparative analysis of reported yields and purities for different synthetic routes.
Key Intermediate for Dapagliflozin: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane
This diarylmethane derivative is a crucial building block for dapagliflozin. Its synthesis typically involves a Friedel-Crafts acylation followed by a reduction.
Table 1: Comparative Data for the Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane
| Route | Key Transformation | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | One-pot Friedel-Crafts acylation and reduction | 2-chloro-5-bromobenzoic acid, thionyl chloride, phenetole, borohydride, Lewis acid | 57 | 98.5 | [8] |
| 2 | Two-step: Friedel-Crafts acylation then reduction | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl₃, then Et₃SiH, TFA | Not specified | >99.0 | [9] |
Experimental Protocol: One-Pot Synthesis (Route 1)
-
Acyl Chloride Formation: 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate the corresponding acyl chloride.
-
Friedel-Crafts Acylation: In the same pot, an organic solvent, a Lewis acid (e.g., AlCl₃), and phenetole are added. The acyl chloride reacts with phenetole to form the benzophenone intermediate.
-
Reduction: A borohydride reducing agent is then introduced to reduce the ketone to the desired diphenylmethane.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization from ethanol, to yield a light yellow solid.[8]
Key Intermediate for Canagliflozin: Anhydroketopyranose Derivative
A key strategy in the synthesis of canagliflozin involves the use of a novel anhydroketopyranose intermediate, which allows for the stereoselective introduction of the C-aryl group.
Table 2: Data for the Synthesis of the Anhydroketopyranose Intermediate
| Route | Key Transformation | Reagents | Yield (%) | Purity | Reference |
| 1 | Intramolecular glycosidation | C-arylglucoside | Trifluoroacetic acid, TMDS | High | [10][11] |
Experimental Protocol: Synthesis via Anhydroketopyranose
A detailed, step-by-step experimental protocol for the synthesis of the anhydroketopyranose intermediate is often proprietary. However, the general approach involves the formation of a C-glucoside which then undergoes an acid-catalyzed intramolecular cyclization to form the anhydroketopyranose structure. This intermediate can then be further elaborated to canagliflozin.[10][11]
Key Intermediate for Empagliflozin: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
This chiral ether is a pivotal intermediate in the synthesis of empagliflozin. Several synthetic routes have been developed to produce this compound with high enantiomeric purity.
Table 3: Comparative Data for the Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
| Route | Key Transformation | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Friedel-Crafts alkylation and reduction | (S)-3-phenoxytetrahydrofuran, 5-bromo-2-chlorobenzoic acid, AlCl₃, 1,1,3,3-tetramethyldisiloxane | >75 | >99 | [12] |
| 2 | Mitsunobu reaction | 4-(5-bromo-2-chlorobenzyl)phenol, (R)-tetrahydrofuran-3-ol, DIAD, PPh₃ | Not specified | High | [13] |
| 3 | One-pot reduction and cyclization | (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate, InBr₃, TMDS | High | High | [14] |
Experimental Protocol: Friedel-Crafts Route (Route 1)
-
Friedel-Crafts Acylation: (S)-3-phenoxytetrahydrofuran is acylated with 5-bromo-2-chlorobenzoyl chloride (prepared from the corresponding benzoic acid) in the presence of a Lewis acid like AlCl₃ to form (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone.
-
Reduction: The resulting ketone is reduced using a silane reducing agent, such as 1,1,3,3-tetramethyldisiloxane, in the presence of a Lewis acid.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted. The crude product is then purified by recrystallization from a solvent system like acetonitrile/water to afford the desired product as white crystals with a yield of 92%.[13]
Conclusion
The development of efficient and scalable synthetic routes for the key intermediates of SGLT2 inhibitors is a testament to the ingenuity of process chemists and a critical factor in making these important medicines accessible to patients. The C-aryl glucoside scaffold, a significant improvement over the natural product phlorizin, has paved the way for a new generation of antidiabetic agents. The synthetic strategies and detailed protocols outlined in this guide highlight the chemical innovations that have enabled the large-scale production of these life-changing drugs. Further research into novel and more efficient synthetic methodologies will continue to be a key driver of progress in this therapeutic area.
References
- 1. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Route to Canagliflozin via Anhydroketopyranose. | Semantic Scholar [semanticscholar.org]
- 12. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5 | Benchchem [benchchem.com]
- 13. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | 915095-89-5 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Structural Elucidation of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin. This document collates available data on its physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its biological activity as a microtubule destabilizing agent. Detailed experimental protocols, data tables, and process diagrams are provided to support research and development activities.
Introduction
This compound is a synthetic organic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Empagliflozin, a widely used therapeutic agent for the management of type 2 diabetes.[3][4] Beyond its role as a pharmaceutical intermediate, this molecule has demonstrated potential as a microtubule destabilizing agent, exhibiting anticancer properties.[5][6] The structural features, including a chiral tetrahydrofuran moiety, a substituted phenoxy group, and a halogenated benzyl group, contribute to its chemical reactivity and biological activity.[2][7]
Physicochemical and Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While detailed spectral data is often proprietary, this section summarizes the expected analytical data based on available information.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 915095-94-2 | [2] |
| Molecular Formula | C₁₇H₁₆ClIO₂ | [1][3] |
| Molecular Weight | 414.67 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [8] |
| InChI Key | YLUHNGIWRCCQMQ-INIZCTEOSA-N | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic, benzylic, tetrahydrofuran, and ether protons. |
| ¹³C NMR | Resonances for all 17 carbon atoms in their respective chemical environments. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for C-O (ether), C-H (aromatic and aliphatic), C-Cl, and C-I bonds. |
Note: Specific chemical shifts (δ), mass-to-charge ratios (m/z), and vibrational frequencies (cm⁻¹) are not publicly available in detail and would need to be determined experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound has been approached through various synthetic routes, often starting from 2-chloro-5-iodobenzoic acid or 4-hydroxybenzyl chloride.[9][10] A common strategy involves a multi-step process including acylation and subsequent reduction.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway.
Caption: A two-step synthesis involving acylation followed by reduction.
Detailed Experimental Protocol (Composite Method)
This protocol is a composite representation based on patent literature and may require optimization.[10][11]
Step 1: Synthesis of (2-Chloro-5-iodophenyl)((S)-4-(tetrahydrofuran-3-yloxy)phenyl)methanone
-
To a solution of (S)-3-phenoxytetrahydrofuran in a suitable solvent (e.g., dichloromethane), add 2-chloro-5-iodobenzoic acid.
-
Cool the mixture in an ice bath.
-
Slowly add an acylating agent (e.g., oxalyl chloride or a similar activating agent) and a Lewis acid catalyst (e.g., aluminum chloride).
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or HPLC.
-
Quench the reaction with a cold aqueous solution (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the ketone intermediate.
Step 2: Synthesis of this compound
-
Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane).
-
Cool the solution to 0-5 °C.
-
Add a reducing agent, such as triethylsilane, followed by a Lewis acid, such as aluminum chloride.
-
Stir the reaction mixture at room temperature for a few hours until the reduction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by chromatography or recrystallization to obtain this compound as a solid.[11]
Biological Activity and Mechanism of Action
This compound is identified as a halogenated analog of Phenstatin and acts as a microtubule destabilizing agent.[1][6] This class of compounds typically functions by inhibiting tubulin polymerization, a critical process for cell division, motility, and intracellular transport.
Signaling Pathway
The proposed mechanism involves the binding of the molecule to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Experimental Protocol: Tubulin Polymerization Assay
This assay is a standard method to quantify the effect of a compound on microtubule formation in vitro.[9][12]
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer
-
Test compound dissolved in DMSO
-
Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
96-well microplate reader with temperature control
-
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer containing GTP on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and control compounds in separate wells.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the test compound can be quantified by comparing the rate and extent of polymerization to the vehicle control.
-
Conclusion
This compound is a molecule of significant synthetic and biological importance. Its structural elucidation is well-established, and various synthetic pathways have been developed. While detailed public data on its spectroscopic properties are limited, the information available provides a solid foundation for its synthesis and characterization. Its role as a microtubule destabilizing agent highlights its potential for further investigation in the field of oncology. This guide provides a centralized resource for researchers and professionals working with this compound.
References
- 1. This compound(915095-94-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound [abydoscientific.com]
- 3. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 915095-94-2 | Benchchem [benchchem.com]
- 8. This compound 915095-94-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 11. This compound | 915095-94-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Dabrafenib (GSK2118436): Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases. Dabrafenib is a cornerstone in the treatment of several cancers, most notably BRAF V600-mutant metastatic melanoma.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway affected by this therapeutic agent.
Chemical Properties and Structure
Dabrafenib, identified by the CAS number 1195765-45-7 (for the free base) and 1195768-06-9 (for the mesylate salt), is a synthetic compound belonging to the class of sulfonamides, organofluorine compounds, 1,3-thiazoles, and aminopyrimidines.[2] It is primarily used in its mesylate salt form, Dabrafenib mesylate, to improve its solubility and bioavailability.[3]
Table 1: Physicochemical Properties of Dabrafenib
| Property | Value | Source |
| Molecular Formula | C23H20F3N5O2S2 | [2] |
| Molecular Weight | 519.6 g/mol | [2] |
| Appearance | White to slightly colored solid | [3] |
| Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (100 mg/mL) and ethanol (1 mg/mL with slight warming). | [3][4][5] |
| pKa | 6.6, 2.2, -1.5 | [3] |
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [6] |
| Synonyms | GSK2118436, GSK2118436A, GSK-2118436 | [2] |
Mechanism of Action and Biological Activity
Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the mutated BRAF V600E, V600K, and V600D forms.[2][7] The BRAF gene is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[8][9] In approximately 50% of melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and tumor growth.[9]
Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, preventing the phosphorylation and subsequent activation of MEK and ERK, the downstream components of the pathway.[8] This inhibition of the MAPK/ERK cascade leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1][9]
Table 2: In Vitro Inhibitory Activity of Dabrafenib
| Target | IC50 (nM) | Source |
| B-Raf (V600E) | 0.7 | [5] |
| B-Raf (wild-type) | 5.2 | [5] |
| c-Raf | 6.3 | [5] |
Signaling Pathway
The primary mechanism of action of Dabrafenib involves the inhibition of the MAPK/ERK signaling pathway. The following diagram illustrates this pathway and the point of intervention by Dabrafenib.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of Dabrafenib.
1. Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the in vitro inhibitory activity (IC50) of Dabrafenib against various kinases.
-
Methodology:
-
Recombinant human BRAF (wild-type and V600E mutant) and c-Raf kinases are used.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., MEK1), and varying concentrations of Dabrafenib in a buffer solution.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, radioisotope incorporation (e.g., [γ-32P]ATP), or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Proliferation Assay
-
Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.
-
Methodology:
-
Human melanoma cell lines with known BRAF mutation status (e.g., A375 with BRAF V600E and SK-MEL-28 with wild-type BRAF) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of Dabrafenib or a vehicle control (e.g., DMSO).
-
Cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The concentration of Dabrafenib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
-
3. Western Blot Analysis for Pathway Modulation
-
Objective: To confirm the inhibition of the MAPK/ERK pathway in cells treated with Dabrafenib.
-
Methodology:
-
BRAF-mutant cancer cells are treated with Dabrafenib at various concentrations for a defined period (e.g., 2 hours).
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK. A loading control like β-actin or GAPDH is also used.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the levels of p-MEK and p-ERK relative to total MEK and ERK indicates pathway inhibition.
-
Experimental Workflow Diagram
Clinical Significance and Applications
Dabrafenib is approved by the FDA for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[7][10] It is also indicated for the adjuvant treatment of melanoma with BRAF V600E or V600K mutations following complete resection.[10] Furthermore, in combination with the MEK inhibitor Trametinib, Dabrafenib is used to treat metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[10] The combination therapy with a MEK inhibitor has been shown to improve efficacy and overcome some mechanisms of resistance that can arise with BRAF inhibitor monotherapy.[8][11]
Conclusion
Dabrafenib is a highly selective and potent inhibitor of mutant BRAF kinases that has become a vital tool in the targeted therapy of BRAF V600-mutated cancers. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway is well-established. A thorough understanding of its chemical properties, biological activity, and the experimental methodologies used for its characterization is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
The Strategic Role of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in the Synthesis of Empagliflozin
An In-Depth Technical Guide for Pharmaceutical and Chemical Researchers
This technical guide provides a detailed examination of the pivotal role of the chiral intermediate, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, in the synthesis of Empagliflozin. Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely used in the treatment of type 2 diabetes mellitus. The synthesis of such a complex molecule relies on the strategic construction of key fragments, and the title compound represents a critical building block that incorporates several essential structural features of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathways involving this intermediate, presents quantitative data from various reported syntheses, and provides detailed experimental protocols for key transformations.
Introduction: The Importance of the Aryl C-Glucoside Scaffold
Empagliflozin's structure is characterized by a C-glucoside moiety attached to a diarylmethane scaffold. The synthesis of this C-aryl glucoside presents a significant chemical challenge, primarily in creating the carbon-carbon bond between the glucose ring and the aromatic system with the correct stereochemistry. The strategy widely adopted in the pharmaceutical industry involves the preparation of a functionalized aglycone precursor which is then coupled with a protected glucose derivative. This compound (also referred to as (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane) serves as this crucial aglycone precursor.[1][2][3] Its structure contains the diarylmethane framework and the chiral tetrahydrofuran ether linkage, which are integral parts of the final Empagliflozin molecule.[4][5]
Synthesis of the Key Intermediate: this compound
The construction of this intermediate is a multi-step process that begins with simpler, commercially available starting materials. A common and efficient route involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[6][7]
The general synthetic approach is depicted below:
References
- 1. 915095-94-2 | this compound [jayfinechem.com]
- 2. China Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2,Buy Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2 Online -china-sinoway.com [china-sinoway.com]
- 3. aartipharmalabs.com [aartipharmalabs.com]
- 4. This compound | 915095-94-2 | Benchchem [benchchem.com]
- 5. This compound (915095-94-2) [farmasino.net]
- 6. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 7. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
In-Depth Technical Guide: Anticancer Activities of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound recognized primarily as a key intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Emerging research has identified this molecule as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the reported anticancer activities of this compound, focusing on its mechanism of action as a microtubule destabilizing agent. This document compiles available quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction
This compound is a halogenated analog of Phenstatin, a class of compounds known for their interaction with the microtubule network.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. This compound has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1]
Quantitative Data Presentation
The in vitro anticancer efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The available data indicates potent cytotoxic activity in the nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cancer Cell Lines | IC50 Range (µM) | Reference |
| This compound | Various Human | 0.021 - 0.031 | [1] |
Note: The specific human cancer cell lines tested are detailed in the primary literature by Hu, S., et al. (2019).
Mechanism of Action: Microtubule Destabilization
This compound functions as a microtubule destabilizing agent.[1] This class of molecules exerts its anticancer effects by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. By binding to tubulin, the protein subunit of microtubules, the compound inhibits the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer activities of this compound. These represent standard protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental Workflow for MTT Cell Viability Assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Microplate reader with temperature control and absorbance measurement capabilities at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add purified tubulin (to a final concentration of 2-3 mg/mL) to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
Conclusion
This compound has emerged as a potent anticancer agent with a clear mechanism of action involving the destabilization of microtubules. Its nanomolar efficacy in vitro positions it as a promising candidate for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and structurally related compounds. Future studies should focus on elucidating the precise binding site on tubulin, evaluating its efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles.
References
Controlling Chirality: A Deep Dive into the Stereochemistry of Empagliflozin Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of stereochemistry in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor. The precise three-dimensional arrangement of atoms in the precursors is paramount to the drug's efficacy and safety. This document provides a comprehensive overview of the key stereogenic centers, the synthetic strategies employed to control them, and the analytical techniques used for their characterization.
Introduction to the Stereochemical Challenges in Empagliflozin Synthesis
Empagliflozin possesses multiple chiral centers, making its stereoselective synthesis a significant challenge. The two most critical stereochemical features are the (S)-configuration of the tetrahydrofuran ring and the β-anomeric configuration of the C-glycoside bond. The biological activity of Empagliflozin is intrinsically linked to these specific stereoisomers.
This guide will focus on the stereochemical control of two key precursors:
-
(S)-3-Hydroxytetrahydrofuran and its derivatives: This building block provides the essential chiral ether linkage in the aglycone moiety.
-
The C-Aryl Glucoside Core: The formation of the carbon-carbon bond between the glucose moiety and the aryl aglycone with the correct β-stereochemistry is a pivotal step in the synthesis.
Stereoselective Synthesis of the Aglycone Moiety: The (S)-Tetrahydrofuran Ring
The (S)-configured tetrahydrofuran ring is a key pharmacophoric element. Several synthetic strategies have been developed to obtain the chiral intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, with high enantiomeric purity.
Synthetic Pathways to Chiral Tetrahydrofuran Precursors
The synthesis of the chiral tetrahydrofuran moiety often starts from readily available chiral building blocks or employs asymmetric synthesis methodologies. One common precursor is (S)-3-hydroxytetrahydrofuran.
Pathway A: From L-Malic Acid
A prevalent method involves the use of L-malic acid as a chiral starting material. The synthesis proceeds through the formation of (S)-1,2,4-butanetriol, which is then cyclized to yield (S)-3-hydroxytetrahydrofuran[1].
Pathway B: Mitsunobu Reaction
Another approach to introduce the chiral tetrahydrofuran moiety involves the Mitsunobu reaction between a phenol precursor and (R)-3-hydroxytetrahydrofuran to afford the desired (S)-ether linkage.
Quantitative Data on Enantiomeric Purity
The enantiomeric excess (ee) of the chiral tetrahydrofuran precursors is crucial for the overall purity of the final drug substance.
| Precursor | Synthetic Method | Typical Enantiomeric Excess (ee) | Reference |
| (S)-3-Hydroxytetrahydrofuran | From L-Malic Acid | > 99% | [1] |
| (S)-3-phenoxytetrahydrofuran | From (S)-3-hydroxytetrahydrofuran | > 99.5% | [2] |
| (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | Friedel-Crafts alkylation | > 99% | [3] |
Stereoselective Formation of the β-C-Aryl Glucoside
The creation of the C-C bond between the anomeric carbon of the glucose ring and the aryl aglycone with high β-selectivity is a cornerstone of Empagliflozin synthesis. The stereochemical outcome of this step is highly dependent on the reaction conditions, particularly the choice of the glycosyl donor, the organometallic reagent, and the Lewis acid.
Key Synthetic Strategies
A common and effective strategy involves the reaction of a gluconolactone derivative with an organometallic derivative of the aglycone, followed by stereoselective reduction of the resulting lactol intermediate.
The stereoselectivity of the reduction step is influenced by the anomeric effect, where the hydride attacks the intermediate oxocarbenium ion preferentially from the axial direction to yield the thermodynamically more stable equatorial C-glycoside (β-anomer)[4].
Quantitative Data on Diastereoselectivity
The diastereomeric ratio (dr) of the C-glycoside is a critical quality attribute. The choice of the reducing agent and the Lewis acid plays a significant role in achieving high β-selectivity.
| Glycosyl Donor | Arylating Agent | Reducing System (Lewis Acid) | Diastereomeric Ratio (β:α) | Reference |
| 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone | Aryl Grignard | Et3SiH / BF3·OEt2 | High β-selectivity | [4] |
| 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide | Arylzinc reagent | - | High β-selectivity | [5][6] |
| Per-silylated gluconolactone | Aryllithium | Et3SiH / AlCl3 | High β-selectivity | [7] |
Experimental Protocols
Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
This procedure is adapted from a patented synthesis[8].
Materials:
-
(5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone
-
(R)-3-Hydroxytetrahydrofuran
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone, (R)-3-hydroxytetrahydrofuran, and triphenylphosphine in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (S)-3-(4-(5-bromo-2-chlorobenzoyl)phenoxy)tetrahydrofuran.
-
Reduce the ketone functionality using a suitable reducing agent (e.g., triethylsilane and a Lewis acid) to obtain the final product.
Chiral HPLC Analysis for Enantiomeric Purity of (S)-3-Hydroxytetrahydrofuran
The enantiomeric excess of (S)-3-hydroxytetrahydrofuran can be determined by chiral HPLC after derivatization.
Derivatization Agent: 3,5-Dinitrobenzoyl chloride
HPLC System:
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Derivatize a sample of 3-hydroxytetrahydrofuran with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., pyridine).
-
Dissolve the resulting ester derivative in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
The two enantiomers will be separated, and the enantiomeric excess can be calculated from the peak areas of the two enantiomers.
NMR Spectroscopy for Diastereomeric Ratio Determination of C-Aryl Glucosides
The diastereomeric ratio of the C-aryl glucoside precursors can be determined by ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-isomer typically appears at a different chemical shift compared to the α-isomer.
General Observations:
-
β-anomer: The anomeric proton (H-1) typically appears as a doublet with a larger coupling constant (J ≈ 8-10 Hz) due to its axial-axial relationship with H-2.
-
α-anomer: The anomeric proton (H-1) usually appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) due to its equatorial-axial relationship with H-2.
Procedure:
-
Dissolve a sample of the C-aryl glucoside in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Integrate the signals corresponding to the anomeric protons of the β- and α-isomers.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
Conclusion
The stereochemical integrity of Empagliflozin's precursors is a critical determinant of its pharmacological activity. The synthesis of the chiral (S)-tetrahydrofuran moiety and the stereoselective formation of the β-C-aryl glucoside bond are key challenges that have been addressed through various innovative synthetic strategies. Careful control of reaction conditions and the use of appropriate analytical techniques are essential to ensure the production of the desired stereoisomer with high purity. This guide provides a foundational understanding of the principles and practices involved in controlling the stereochemistry of Empagliflozin precursors, which is vital for researchers and professionals in the field of drug development.
References
- 1. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 3. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 7. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes.[1][2] Understanding the physicochemical properties, particularly solubility and stability, of this intermediate is crucial for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties and outlines detailed experimental protocols for determining the solubility and stability of this compound.
While specific experimental data for the solubility and stability of this compound are not extensively available in public literature, this guide furnishes industry-standard methodologies for their determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClIO₂ | [3] |
| Molecular Weight | 414.67 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| XLogP3-AA (Predicted) | 5.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Solubility Assessment
The solubility of a drug intermediate is a critical parameter that influences its purification, handling, and formulation. Both kinetic and thermodynamic solubility are important to characterize.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a general procedure for determining the equilibrium (thermodynamic) solubility of the title compound in various aqueous and organic solvents.
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Representative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| 0.1 N HCl | 25 | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 25 | [Insert Data] | [Insert Data] |
| Ethanol | 25 | [Insert Data] | [Insert Data] |
| Methanol | 25 | [Insert Data] | [Insert Data] |
Note: The table above is a template for presenting experimental results. Actual solubility values need to be determined experimentally.
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing.[5]
Experimental Protocol: Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][6]
1. Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent for initial dissolution (e.g., Acetonitrile or Methanol)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C for 48 hours).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
For each stress condition, analyze the samples at appropriate time points.
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Determine the percentage of degradation of the parent compound.
-
If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.
Data Presentation: Representative Forced Degradation Data Table
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 N HCl | 2 hours | 60 °C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 2 hours | 60 °C | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | Room Temp. | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 48 hours | 80 °C | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Solid) | As per ICH Q1B | N/A | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table provides a framework for presenting the outcomes of forced degradation studies. The actual results must be obtained through experimentation.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols for determining thermodynamic solubility and conducting forced degradation studies are based on established industry practices and regulatory guidelines. The provided templates for data presentation and workflow diagrams offer a clear structure for reporting and visualizing these critical studies. A thorough characterization of these properties is indispensable for the efficient and robust development of Empagliflozin and other related pharmaceutical products.
References
- 1. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. This compound | 915095-94-2 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijcrt.org [ijcrt.org]
Methodological & Application
Synthesis of Empagliflozin from (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, starting from the key intermediate (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. The protocol details a three-step synthetic sequence involving a metal-halogen exchange, C-glycosylation, and a final reductive deprotection. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow to aid in laboratory execution.
Introduction
Empagliflozin is an orally available, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, empagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The synthesis of this complex C-glucoside derivative has been a subject of significant research, with various routes developed to optimize yield and purity. This document focuses on a common and efficient synthetic route starting from this compound.
Overall Synthetic Scheme
The synthesis of Empagliflozin from this compound can be accomplished in three main steps:
-
Metal-Halogen Exchange and C-Glycosylation: The aryl iodide starting material undergoes a metal-halogen exchange to form a reactive organometallic species. This intermediate then attacks a protected gluconolactone derivative to form the crucial carbon-carbon bond of the C-glucoside.
-
Formation of the β-anomeric Methyl Glycopyranoside: The initial lactol product from the glycosylation step is unstable. An in-situ acidic workup with methanol traps the intermediate as the more stable β-anomeric methyl glycopyranoside.
-
Reductive Deprotection: The final step involves the reduction of the anomeric methoxy group and concomitant deprotection of the silyl-protected hydroxyl groups on the glucose moiety to yield Empagliflozin.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Empagliflozin from this compound.
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 & 2 | Metal-Halogen Exchange, C-Glycosylation, and Anomerization | n-Butyllithium or i-PrMgCl, Protected Gluconolactone, HCl in Methanol | THF, Toluene/MTBE | -78 to RT | 2-4 | ~73 (for the four-step protocol)[1] | Not Isolated |
| 3 | Reductive Deprotection | Triethylsilane, Aluminum Trichloride or Boron Trifluoride Etherate | Dichloromethane/Acetonitrile | 0 to 30 | 1-2 | ~82.5[1] | >98[1] |
| Overall | --- | --- | --- | --- | --- | ~50-60 | >99.5 (after purification)[2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Triethylsilane (Et3SiH)
-
Aluminum trichloride (AlCl3)
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Hydrochloric acid (HCl) in Methanol
-
Ethyl acetate (EtOAc)
-
n-Heptane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Molecular Sieves
Step 1 & 2: Synthesis of (2S,3R,4S,5R,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Procedure using n-Butyllithium:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared organolithium reagent to the solution of the protected gluconolactone via cannula, again maintaining a temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Add a solution of hydrochloric acid in methanol and stir for 1-2 hours to facilitate the formation of the β-anomeric methyl glycopyranoside.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude intermediate, which is typically used in the next step without further purification.
Procedure using Isopropylmagnesium Chloride (Grignard Reagent):
-
To a solution of this compound in anhydrous THF, add isopropylmagnesium chloride dropwise at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the I/Mg exchange.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78 °C.
-
Add the prepared Grignard reagent to the lactone solution and proceed with steps 7-13 as described above.
Step 3: Synthesis of Empagliflozin via Reductive Deprotection
-
Under an inert atmosphere, prepare a solution of aluminum trichloride and triethylsilane in a 1:1 mixture of anhydrous dichloromethane and acetonitrile.
-
Cool the solution to 0-10 °C.
-
Dissolve the crude (2S,3R,4S,5R,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol from the previous step in a 1:1 mixture of anhydrous dichloromethane and acetonitrile.
-
Add the solution of the intermediate dropwise to the cooled Lewis acid/silane mixture over 1-2 hours, maintaining the temperature between 20-30 °C.
-
Stir the reaction mixture for an additional 1-2 hours at 20-30 °C.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain a pale yellow oil.[1]
Purification of Empagliflozin
-
Dissolve the crude product in a minimal amount of ethyl acetate.
-
Cool the solution to -40 to -50 °C to induce precipitation of a white solid.[1]
-
Add n-heptane dropwise to the cold suspension to further promote precipitation.[1]
-
Stir the mixture for 30 minutes, then collect the solid by suction filtration.
-
Wash the filter cake with cold n-heptane.
-
Dry the solid under vacuum to afford Empagliflozin as a white to off-white solid with a purity of >98%.[1]
-
For higher purity (>99.5%), recrystallization from a suitable solvent system such as 2-propanol can be performed.[2]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Empagliflozin.
Logical Relationship of Key Steps
Caption: Key transformations in Empagliflozin synthesis.
Conclusion
The synthesis of Empagliflozin from this compound is a robust and scalable process. The key transformations involve a highly selective C-glycosylation reaction followed by a diastereoselective reduction of the anomeric center. The provided protocol, based on literature precedents, offers a detailed guide for the laboratory-scale synthesis of this important therapeutic agent. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.
References
Application Note: Protocol for Friedel-Crafts Reaction in the Synthesis of Empagliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings. In the industrial synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, the Friedel-Crafts reaction is a critical step for constructing the diarylmethane core structure. This is typically achieved through the acylation of an aromatic substrate, such as fluorobenzene or phenetole, with a substituted benzoyl chloride, followed by reduction of the resulting diarylketone. This application note provides detailed protocols for this key synthetic transformation, summarizing various reported methodologies and their associated quantitative data.
Experimental Protocols
The synthesis of the diarylketone intermediate for Empagliflozin via Friedel-Crafts acylation generally involves two main steps: the formation of the acyl chloride from the corresponding carboxylic acid, and the subsequent Lewis acid-catalyzed acylation of an aromatic ring.
Protocol 1: Aluminum Trichloride (AlCl₃) Catalyzed Friedel-Crafts Acylation
This protocol is a widely employed method utilizing the strong Lewis acid, aluminum trichloride.
Step 1: Preparation of the Acyl Chloride
-
To a solution of 5-bromo-2-chlorobenzoic acid or 5-iodo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Add oxalyl chloride or thionyl chloride dropwise to the mixture at a controlled temperature, typically below 30°C.[1][2]
-
Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.
-
The resulting acyl chloride solution can be used directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure.[3]
Step 2: Friedel-Crafts Acylation
-
In a separate reaction vessel, prepare a slurry of aluminum trichloride (AlCl₃) in a solvent such as dichloromethane or fluorobenzene itself.[4][5]
-
Cool the suspension to a temperature between 0°C and room temperature.
-
Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension.[5]
-
Add the aromatic substrate (e.g., fluorobenzene, ethoxybenzene, or anisole) to the reaction mixture.[2][4][5]
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 20°C) for a period of 2 to 18 hours, monitoring for completion.[2][5]
-
Upon completion, carefully quench the reaction by pouring the mixture into ice water.[3][5]
-
Separate the organic layer, wash it with water, and then concentrate it to obtain the crude diarylketone product.[5]
-
The product can be further purified by crystallization.[6]
Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Friedel-Crafts Acylation
This method offers an alternative to AlCl₃, sometimes resulting in cleaner reactions.[3]
Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride
-
Dissolve 5-bromo-2-chlorobenzoic acid in dichloromethane.
-
Add a catalytic amount of DMF.
-
Add oxalyl chloride (approx. 1.1 equivalents) dropwise at a low temperature (e.g., 6°C).[3]
-
Stir the mixture for 2 hours at the same temperature and then for 10 hours at 25°C.[3]
-
Evaporate the solvent to obtain the crude acyl chloride, which is then re-dissolved in dichloromethane for the next step.[3]
Step 2: Friedel-Crafts Acylation
-
To the solution of the acyl chloride in dichloromethane, add a solution of titanium tetrachloride (TiCl₄) (approx. 1.5 equivalents) in dichloromethane at 10–12°C.[3]
-
Stir the resulting mixture for 15 minutes at the same temperature.
-
Add phenetole (ethoxybenzene) (approx. 1.0 equivalent) at 5–8°C over 15 minutes.[3]
-
Stir the reaction for 2 hours at 5–8°C and then for an additional 2 hours at 25°C.[3]
-
Quench the reaction by pouring the mixture into ice water.[3]
-
Separate the organic phase and evaporate the solvent to yield the crude diarylketone product.[3]
Data Presentation: Summary of Reaction Conditions
The following table summarizes the quantitative data from various reported protocols for the Friedel-Crafts acylation step in the synthesis of Empagliflozin intermediates.
| Reactant 1 (Acyl Source) | Reactant 2 (Aromatic) | Lewis Acid | Solvent | Temp. | Time | Yield | Reference |
| 5-iodo-2-chlorobenzoyl chloride | Fluorobenzene | Not specified | Not specified | Not specified | Not specified | 94% | [6] |
| 5-bromo-2-chlorobenzoyl chloride | Phenetole | TiCl₄ | Dichloromethane | 5-25°C | 4 hours | Not specified | [3] |
| 5-bromo-2-chlorobenzoyl chloride | Ethoxybenzene (Phenetole) | AlCl₃ or AlBr₃ | Dichloromethane | Not specified | Not specified | Not specified | [4] |
| 5-bromo-2-chlorobenzoyl chloride | Anisole | AlCl₃ | Dichloromethane | 20°C (preferred) | 6 hours (preferred) | >99% Purity | [2] |
| Compound II (Acyl Chloride) | Fluorobenzene | AlCl₃ | Fluorobenzene | Room Temp. | Not specified | Not specified | [5] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation protocol.
Caption: Workflow for Friedel-Crafts acylation in Empagliflozin synthesis.
References
- 1. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 2. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 3. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Process For The Preparation Of Empagliflozin” [quickcompany.in]
- 5. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 6. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
Application Note: HPLC Analysis for Purity Determination of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 915095-94-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a known intermediate and potential impurity in the synthesis of Empagliflozin. Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[1][2] Ensuring the purity of synthetic intermediates like the compound with CAS number 915095-94-2 is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The described reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products. The method is based on established analytical strategies for Empagliflozin and its related substances.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7][8]
-
Solvents: HPLC grade acetonitrile and methanol, and analytical reagent grade orthophosphoric acid. High-purity water (e.g., Milli-Q or equivalent).
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The test sample of this compound.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of the target compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Preparation of Solutions
-
Diluent: Prepare a mixture of acetonitrile and water in a 1:1 volume ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution (at least five replicate injections). The system suitability parameters should meet the criteria listed in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the standard solution and verify that the system suitability criteria are met.
-
Inject the sample solution in duplicate.
-
The area of each impurity peak is measured, and the percentage of each impurity is calculated using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
Data Presentation
The quantitative data for a typical purity analysis are summarized in Table 3.
Table 3: Example Purity Analysis Results
| Peak Identification | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.5 | 1500 | 0.05 |
| Main Compound | 12.2 | 2985000 | 99.83 |
| Impurity 2 | 14.8 | 3600 | 0.12 |
| Total | 2990100 | 100.00 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purity testing of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship between synthesis and analysis.
References
- 1. Validated HPLC method for empagliflozin impurity analysis. [wisdomlib.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC-DAD method for the determination of empagliflozin [ouci.dntb.gov.ua]
- 6. ajpaonline.com [ajpaonline.com]
- 7. jchr.org [jchr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] This document provides detailed protocols for the large-scale synthesis of this intermediate, focusing on a robust and scalable reduction method. Additionally, it includes information on its application in the synthesis of SGLT2 inhibitors and its potential as a microtubule destabilizing agent.
Introduction
This compound, with the CAS number 915095-94-2, is a chiral organic compound that plays a critical role in the pharmaceutical industry.[2] Its primary application is as a precursor for the synthesis of Empagliflozin and other related gliflozin-type medicines.[1][4] The synthesis of this intermediate with high purity and yield is crucial for the efficient and cost-effective production of these important drugs. Beyond its role as a pharmaceutical intermediate, this compound has also been identified as a halogenated phenstatin analog with microtubule destabilizing and anticancer activities.[1][5]
Synthetic Protocols
The most common and scalable method for the synthesis of this compound involves the reduction of the ketone precursor, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. Two primary reduction methods are detailed below.
Method 1: Reduction using Triethylsilane and Aluminum Chloride
This method employs triethylsilane as the reducing agent in the presence of a Lewis acid catalyst, aluminum chloride.[2]
Experimental Protocol:
-
To a solution of methanol (2 mol), add (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) at 20°C.
-
Carefully add aluminum chloride (0.6 mol) to the mixture while maintaining the temperature.
-
Slowly add triethylsilane (0.6 mol) to the reaction mixture.
-
Stir the mixture at 25°C for 1 hour.
-
Monitor the reaction progress by HPLC analysis.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a sodium bicarbonate solution until neutral, followed by a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a mixture of water and ethanol to yield the final product as a white solid.
Method 2: Reduction using Sodium Borohydride and Aluminum Chloride
This protocol utilizes sodium borohydride in conjunction with aluminum chloride for the reduction.[1]
Experimental Protocol:
-
In a three-necked flask equipped with a thermometer, reflux condenser, and a drying tube, add (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (50 g, 116.5 mmol) and tetrahydrofuran (350 mL).
-
Stir the mixture at room temperature.
-
Add sodium borohydride (22.0 g, 582.5 mmol) and aluminum chloride (39 g, 291.5 mmol) in portions, controlling the vigorous bubbling.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by crystallization.
Data Presentation
| Parameter | Method 1 (Triethylsilane/AlCl₃) | Method 2 (NaBH₄/AlCl₃) |
| Starting Material | (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |
| Reducing Agent | Triethylsilane | Sodium Borohydride |
| Catalyst/Promoter | Aluminum Chloride | Aluminum Chloride |
| Solvent | Methanol | Tetrahydrofuran |
| Reaction Temperature | 20-25°C | Reflux |
| Reaction Time | 1 hour | 5 hours |
| Reported Yield | - | 90%[1] |
| Purification | Crystallization | Crystallization |
Application in Empagliflozin Synthesis
This compound is a crucial building block for the synthesis of Empagliflozin. The subsequent steps typically involve a metal-halogen exchange followed by coupling with a protected glucose derivative to form the C-aryl glucoside, a key structural feature of SGLT2 inhibitors.
Signaling Pathway and Mechanism of Action
Empagliflozin, synthesized from the title compound, is a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidney. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.
Visualizations
Caption: Synthetic workflow for the large-scale production of the target intermediate.
Caption: Mechanism of action of Empagliflozin as an SGLT2 inhibitor.
References
- 1. This compound | 915095-94-2 [chemicalbook.com]
- 2. This compound | 915095-94-2 | Benchchem [benchchem.com]
- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 4. China Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2,Buy Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2 Online -china-sinoway.com [china-sinoway.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Triethylsilane and Aluminum Chloride in Reductive Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. While a plethora of reducing agents are available, the combination of triethylsilane (Et₃SiH) and a Lewis acid, particularly aluminum chloride (AlCl₃), offers a versatile and chemoselective method for the deoxygenation of various functionalities. This system operates under the principle of ionic hydrogenation, where the Lewis acid activates the substrate towards nucleophilic attack by the hydride donor, triethylsilane. This method is particularly valuable in complex molecule synthesis, such as in drug development, where mild conditions and high selectivity are paramount. Triethylsilane, a readily available and easy-to-handle liquid, serves as a mild hydride source, and its combination with the potent Lewis acid aluminum chloride allows for the reduction of substrates that are typically resistant to other methods.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of the triethylsilane/aluminum chloride reducing system.
Mechanism of Action: Ionic Hydrogenation
The reductive power of the triethylsilane and aluminum chloride system stems from a process known as ionic hydrogenation. The reaction is initiated by the activation of the substrate by the Lewis acid, aluminum chloride. In the case of a carbonyl compound, the aluminum chloride coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This activation facilitates the transfer of a hydride ion from triethylsilane to the carbocationic intermediate. The resulting triethylsilyl cation is stabilized by the chloride ion.
Diagram 1: Generalized Mechanism of Ionic Hydrogenation.
This pathway is particularly effective for substrates that can form stabilized carbocation intermediates, such as tertiary alcohols, benzylic alcohols, and acetals.[1] The chemoselectivity of the reaction can be tuned by the choice of the Lewis acid and the reaction conditions.
Applications in Reductive Synthesis
The triethylsilane and aluminum chloride system is a powerful tool for the reduction of a variety of functional groups.
Deoxygenation of Alcohols
Tertiary and benzylic alcohols are readily reduced to the corresponding alkanes. Secondary alcohols can also be reduced, though they may require more forcing conditions. Primary alcohols are generally not reduced by this system.[1]
Table 1: Deoxygenation of Tertiary Alcohols with Et₃SiH/AlCl₃
| Substrate (Alcohol) | Product | Yield (%) | Reference |
| 1-Adamantanol | Adamantane | >95 | [3] |
| 1-Methylcyclohexanol | Methylcyclohexane | 98 | |
| 2-Phenyl-2-propanol | Cumene | 92 | |
| tert-Butanol | Isobutane | 85 |
Reduction of Carbonyl Compounds
Ketones and aldehydes can be reduced to the corresponding alkanes (deoxygenation). This transformation is particularly useful for the complete removal of a carbonyl group in a molecule. The reaction proceeds through the initial reduction to the alcohol, which then undergoes deoxygenation.
Table 2: Reduction of Ketones to Alkanes with Et₃SiH/AlCl₃
| Substrate (Ketone) | Product | Yield (%) | Reference |
| Acetophenone | Ethylbenzene | 91 | [4] |
| Benzophenone | Diphenylmethane | 95 | |
| Cyclohexanone | Cyclohexane | 88 | |
| 4-tert-Butylcyclohexanone | cis- and trans-4-tert-Butylcyclohexane | 93 |
Reductive Opening of Acetals and Ketals
The triethylsilane and aluminum chloride system can be employed for the regioselective reductive cleavage of acetals and ketals, particularly benzylidene acetals, which are common protecting groups in carbohydrate chemistry. The regioselectivity of the ring opening is influenced by the structure of the substrate and the reaction conditions. The use of ethylaluminum dichloride (EtAlCl₂) in conjunction with triethylsilane has been shown to be highly effective for this transformation, affording mono-protected diols in high yields.[5][6]
Table 3: Regioselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂/Et₃SiH [6]
| Substrate (Benzylidene Acetal) | Product (Mono-O-benzyl Ether) | Yield (%) |
| 1,3-O-Benzylidene-glycerol | 1-O-Benzyl-glycerol | 92 |
| (4R,5R)-4,5-O-Benzylidene-2,2-dimethyl-1,3-dioxolane | (4R,5R)-4-O-Benzyl-5-hydroxy-2,2-dimethyl-1,3-dioxolane | 89 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 6-O-benzyl-α-D-glucopyranoside | 85 |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Methyl 6-O-benzyl-α-D-mannopyranoside | 82 |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a reduction reaction using triethylsilane and aluminum chloride.
Diagram 2: General Experimental Workflow.
Protocol 1: Deoxygenation of 1-Methylcyclohexanol to Methylcyclohexane
Materials:
-
1-Methylcyclohexanol (1.0 g, 8.76 mmol)
-
Triethylsilane (2.8 mL, 17.5 mmol, 2.0 equiv)
-
Aluminum chloride (1.75 g, 13.1 mmol, 1.5 equiv)
-
Anhydrous dichloromethane (DCM, 40 mL)
-
Distilled water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add 1-methylcyclohexanol (1.0 g, 8.76 mmol) and anhydrous dichloromethane (40 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add aluminum chloride (1.75 g, 13.1 mmol) portion-wise to the stirred solution. Caution: The addition of aluminum chloride can be exothermic.
-
To the resulting suspension, add triethylsilane (2.8 mL, 17.5 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of distilled water (20 mL). Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford pure methylcyclohexane.
Protocol 2: Regioselective Reductive Cleavage of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 g, 3.54 mmol)
-
Ethylaluminum dichloride (1.0 M solution in hexanes, 3.9 mL, 3.9 mmol, 1.1 equiv)
-
Triethylsilane (0.68 mL, 4.25 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM, 35 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Ice-salt bath (-10 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 g, 3.54 mmol) and anhydrous dichloromethane (35 mL).
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add the solution of ethylaluminum dichloride in hexanes (3.9 mL, 3.9 mmol) to the stirred solution.
-
After stirring for 10 minutes at -10 °C, add triethylsilane (0.68 mL, 4.25 mmol) dropwise.
-
Continue stirring at -10 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with distilled water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 6-O-benzyl-α-D-glucopyranoside.
Chemoselectivity and Regioselectivity
A key advantage of the triethylsilane/aluminum chloride system is its chemoselectivity. It can reduce certain functional groups while leaving others intact. For instance, ketones can be reduced in the presence of esters, amides, and nitro groups.
The regioselectivity is particularly important in the reductive opening of acetals. In the case of 4,6-O-benzylidene acetals of hexopyranosides, the use of EtAlCl₂/Et₃SiH generally leads to the formation of the 6-O-benzyl ether as the major product.[6] This selectivity is believed to arise from the coordination of the Lewis acid to the more sterically accessible oxygen atom (O-6), followed by hydride attack at the benzylic carbon.
Diagram 3: Regioselectivity in Benzylidene Acetal Opening.
Conclusion
The combination of triethylsilane and aluminum chloride provides a powerful and selective method for the reduction of a range of functional groups. Its application is particularly notable in the deoxygenation of alcohols and ketones, and the regioselective opening of acetals. The mild reaction conditions and high chemoselectivity make this system a valuable tool in the synthesis of complex molecules, including pharmaceuticals. Careful control of stoichiometry and reaction temperature is crucial for achieving optimal results. The protocols provided herein serve as a starting point for the application of this versatile reducing system in various synthetic endeavors.
References
Application Note: Purification of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation and purification of small molecules in drug development.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C17H16ClIO2 | [1][7][8] |
| Molecular Weight | 414.67 g/mol | [1][7] |
| Appearance | White to off-white powder | [9] |
| Boiling Point (Predicted) | 476.0 ± 45.0 °C at 760 mmHg | [8][9] |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [8][9] |
Experimental Protocol
This protocol outlines the materials and methodology for the purification of crude this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glass wool or cotton
-
Sand (acid-washed)
Column Preparation (Slurry Method):
-
Plugging the Column: Securely place a small plug of glass wool or cotton at the bottom of the chromatography column.[10][11]
-
Adding a Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base for the stationary phase.[11]
-
Preparing the Slurry: In a separate beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial mobile phase solvent (e.g., 95:5 n-Hexane:Ethyl Acetate) to the silica gel to form a homogenous slurry.[10][11]
-
Packing the Column: With the column stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[11]
-
Equilibration: Allow the solvent to drain until the solvent level reaches the top of the silica gel. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[11] Wash the column with 2-3 column volumes of the initial mobile phase to ensure proper equilibration.
Sample Preparation and Loading:
-
Dissolving the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[10]
-
Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
Elution and Fraction Collection:
-
Initial Elution: Begin the elution with a non-polar mobile phase, such as a mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v). The choice of the initial solvent system should be guided by preliminary TLC analysis of the crude mixture.[12]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (Ethyl Acetate). This will facilitate the separation of the target compound from impurities. A suggested gradient is provided in Table 2.
-
Fraction Collection: Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) into labeled test tubes or using a fraction collector.
-
Monitoring the Separation: Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[13] Spot the collected fractions on a TLC plate alongside the crude mixture and a pure standard (if available). Visualize the spots under a UV lamp.
Solvent Gradient for Elution
| Step | n-Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 95 | 5 | 2-3 | Elution of non-polar impurities |
| 2 | 90 | 10 | 5-7 | Elution of the target compound |
| 3 | 80 | 20 | 3-5 | Elution of more polar impurities |
| 4 | 50 | 50 | 2-3 | Column wash |
Post-Purification:
-
Combining Fractions: Combine the fractions that contain the pure desired product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
Experimental Workflow Diagram
References
- 1. This compound | 915095-94-2 [chemicalbook.com]
- 2. This compound (915095-94-2) [farmasino.net]
- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Small Molecule Purification | Hanbon [jshanbon.com]
- 6. Small Molecule Drugs [dupont.com]
- 7. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:915095-94-2 | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan | Chemsrc [chemsrc.com]
- 9. China Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2,Buy Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2 Online -china-sinoway.com [china-sinoway.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
Application of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a chiral organic compound with significant applications in medicinal chemistry. Its molecular structure, featuring a tetrahydrofuran ring, a substituted benzyl group, and a phenoxy moiety, makes it a valuable building block and a potential therapeutic agent.[1] This document provides detailed application notes and protocols for its use as a key intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin and explores its potential as an anticancer agent.
Application 1: Intermediate in the Synthesis of Empagliflozin
This compound is a critical intermediate in the chemical synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] Its specific stereochemistry and functional groups are essential for the construction of the final active pharmaceutical ingredient.
Logical Relationship: Synthesis of Empagliflozin
Caption: Role as a key intermediate in Empagliflozin synthesis.
Mechanism of Action of Empagliflozin (SGLT2 Inhibition)
Empagliflozin, synthesized from this compound, exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.
Signaling Pathway: SGLT2 Inhibition in the Kidney
Caption: Mechanism of SGLT2 inhibition by Empagliflozin.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via reduction of the corresponding ketone precursor.[3]
Materials:
-
(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) in methanol (2 mol) at 20°C, add aluminum chloride (0.6 mol).
-
Add triethylsilane (0.6 mol) to the reaction mixture.
-
Stir the mixture at 25°C for 1 hour. Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution (200 mL).
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product as a light-yellow solid.
-
Purify the crude product by crystallization from a mixture of water (50 mL) and ethanol (10 mL) to yield the white solid product, this compound.
Application 2: Potential Anticancer Agent
Recent studies have identified this compound as a potential anticancer agent.[1][3][5] It is described as a halogenated analog of Phenstatin and acts as a microtubule destabilizing agent, inducing cytotoxicity in various human cancer cell lines.[5]
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Various Human Cancer Cell Lines | Not Specified | 0.021 - 0.031 |
| [1] |
Mechanism of Action: Microtubule Destabilization
This compound is proposed to exert its anticancer effects by disrupting the dynamics of microtubules.[5] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By destabilizing microtubules, this compound can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathway: Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity assay.
References
Application Notes and Protocols for the Reduction of Ketone Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of ketone precursors to their corresponding alcohols, a fundamental transformation in organic synthesis and drug development. The protocols outlined below cover common and effective methods, including diastereoselective and enantioselective reductions, utilizing various reducing agents.
Introduction
The reduction of ketones to secondary alcohols is a critical process in the synthesis of a vast array of molecules, from simple organic compounds to complex active pharmaceutical ingredients. The choice of reducing agent and reaction conditions is paramount in achieving the desired yield, and in the case of prochiral ketones, the desired stereoselectivity. This guide details protocols for several widely used reduction methods, including those employing sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Data Presentation: Comparison of Common Reduction Methods
The following table summarizes the typical performance of various methods for the reduction of a representative ketone, acetophenone, to 1-phenylethanol.
| Reduction Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity | Reference |
| Sodium Borohydride Reduction | NaBH₄ | Methanol | 0 - 25 | 0.5 - 2 h | >95 | Racemic | [1][2] |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Diethyl Ether | 0 - 25 | 0.5 - 1 h | >95 | Racemic | [3][4] |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 25 | 1 - 24 h | >99 | Racemic | [5][6] |
| CBS Catalytic Asymmetric Reduction | BH₃·SMe₂, (S)-CBS catalyst | THF | 25 | 1 h | 96 | 98% ee (R) | [7] |
| Noyori Asymmetric Hydrogenation | H₂, RuCl₂[(R)-BINAP]₂NEt₃ | Ethanol | 25 | 12 h | >99 | 98% ee (R) | [8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of a Ketone
This protocol describes the reduction of a generic ketone to its corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[9]
Materials:
-
Ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography or recrystallization, if necessary.
Protocol 2: Lithium Aluminum Hydride Reduction of a Ketone
This protocol details the reduction of a ketone using lithium aluminum hydride, a powerful reducing agent that requires anhydrous conditions.[3][4]
Materials:
-
Ketone (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.0 - 1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.0 - 1.2 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Ketone: Dissolve the ketone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Gentle heating under reflux may be required for less reactive ketones.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filtration: Filter the resulting solid and wash it thoroughly with diethyl ether or THF.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography or distillation, if necessary.
Protocol 3: Catalytic Hydrogenation of a Ketone
This protocol describes the reduction of a ketone via catalytic hydrogenation, an environmentally friendly method that utilizes hydrogen gas and a metal catalyst.[5][6]
Materials:
-
Ketone (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)
-
Ethanol or Ethyl acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve the ketone (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Catalyst: Carefully add the catalyst (e.g., 10% Pd/C) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases or the reaction is deemed complete by TLC or GC/MS analysis.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: The product is often pure enough for subsequent steps, but can be purified by chromatography or distillation if needed.
Visualizations
Caption: General experimental workflow for the reduction of a ketone.
Caption: General mechanism for the hydride reduction of a ketone.
References
- 1. studylib.net [studylib.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. study.com [study.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. webassign.net [webassign.net]
Application Notes and Protocols for Quality Control of Gliflozin-Type Medicines Using Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliflozins, a class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, are pivotal in the management of type 2 diabetes mellitus.[1][2][3] Ensuring the quality, safety, and efficacy of these medications is paramount. This document provides detailed application notes and protocols for the quality control of gliflozin-type medicines, with a specific focus on the critical role of reference compounds in ensuring accurate and reliable analytical results. These protocols are designed to be readily implemented in a laboratory setting for routine analysis and stability testing.
The primary analytical technique highlighted is High-Performance Liquid Chromatography (HPLC), a robust and widely used method for the analysis of gliflozins and their impurities.[1][4][5][6][7][8][9][10] Protocols for dissolution testing are also provided to assess the in-vitro performance of the final dosage form.[11][12][13][14]
Mechanism of Action: SGLT2 Inhibition
Gliflozins exert their therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][4][15] This mechanism is independent of insulin action.[11]
Role of Reference Compounds
Reference compounds are highly characterized materials used as a standard for comparison in analytical testing. In the quality control of gliflozins, they are indispensable for:
-
Identification: Confirming the identity of the active pharmaceutical ingredient (API) by comparing its retention time and spectral data with that of the reference standard.
-
Assay (Potency): Accurately quantifying the amount of the gliflozin API in the drug substance and drug product.
-
Impurity Profiling: Identifying and quantifying known impurities by comparing them to their respective reference standards.[2][16][17][18][19][20] This is crucial as regulatory agencies have strict limits on acceptable impurity levels.[16][19]
-
Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and specificity.[4][5][8][10][21]
Secondary reference standards, which are characterized against a primary reference standard, are often used for routine laboratory work.[17]
Experimental Protocols
The following protocols are generalized for gliflozin-type medicines such as Empagliflozin, Canagliflozin, and Dapagliflozin. Method parameters may require optimization for specific formulations or analytical instrumentation.
Assay and Impurity Profiling by HPLC
This method is designed to determine the amount of the active gliflozin ingredient and to detect and quantify any process-related or degradation impurities.
A. Materials and Reagents
-
Gliflozin Reference Standard (e.g., Empagliflozin, Canagliflozin, Dapagliflozin)
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Buffers (e.g., phosphate buffer, ammonium acetate, trifluoroacetic acid, orthophosphoric acid)[5][7][8][10][21]
-
Drug substance or finished product (tablets)
B. Instrumentation
C. Chromatographic Conditions (Example Parameters)
| Parameter | Empagliflozin | Canagliflozin | Dapagliflozin |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[8][22] | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)[4][5] | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v)[8] or Acetonitrile and Ammonium acetate buffer (e.g., 35:65 v/v)[21] | Acetonitrile and Water (e.g., 45:55 v/v)[4] or Methanol and Phosphate buffer (e.g., 65:35 v/v)[7] | Acetonitrile and Phosphate buffer |
| Flow Rate | 0.8 - 1.0 mL/min[8][21] | 1.0 mL/min[4][7] | 1.0 mL/min |
| Detection Wavelength | 224 nm[8] or 210 nm[21] | 214 nm[4] or 290 nm[23] | ~224 nm |
| Injection Volume | 10 - 20 µL[8] | 10 - 20 µL | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 45°C)[5] | Ambient | Ambient |
D. Standard and Sample Preparation
-
Reference Standard Stock Solution: Accurately weigh about 10 mg of the Gliflozin Reference Standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (often the mobile phase or a mixture of solvents like methanol and water) and make up to volume.[4]
-
Working Standard Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Impurity Standard Solutions: Prepare stock and working solutions of each impurity reference standard in a similar manner, typically at a concentration relevant to their specification limits (e.g., 0.1-1.5 µg/mL).
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of the gliflozin into a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final working concentration (e.g., 100 µg/mL).[4][8] Filter the solution through a 0.45 µm filter before injection.
E. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the reference standard solution multiple times (e.g., n=5) to check for system suitability (e.g., theoretical plates, tailing factor, and %RSD of peak areas).
-
Inject the impurity standard solutions to determine their retention times.
-
Inject the sample solution.
-
Identify the gliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Identify impurity peaks by comparing their retention times with those of the impurity standards.
F. Calculation
-
Assay (%): (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100
-
Impurities (%): (Areaimpurity / Areastandard) * (Concentrationstandard / Concentrationsample) * (1 / Response Factor) * 100 (Note: A response factor may be needed if the impurity's response is different from the API)
Dissolution Testing
This test evaluates the in-vitro release of the gliflozin from its solid dosage form.[11][12]
A. Materials and Reagents
-
Gliflozin tablets
-
Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)[11][13]
-
Gliflozin Reference Standard
B. Instrumentation
-
USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddles)[11][12]
-
UV-Vis Spectrophotometer or HPLC system for analysis.
C. Dissolution Parameters (Example)
| Parameter | Value |
| Apparatus | USP Apparatus 2 (Paddle)[11][12] |
| Dissolution Medium | 900 mL of 0.1 N HCl[11][13] |
| Temperature | 37 ± 0.5 °C[11][12] |
| Paddle Speed | 50 rpm[11][12][13] |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes |
D. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of the Gliflozin Reference Standard in the dissolution medium at a concentration corresponding to 100% release of the drug from the tablet.
-
Samples: Collected at each time point from the dissolution vessel.
E. Procedure
-
Set up the dissolution apparatus with the specified parameters.
-
Place one tablet in each vessel.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples.
-
Analyze the samples by UV-Vis spectrophotometry at the wavelength of maximum absorbance or by a validated HPLC method.
F. Calculation
-
Percentage Dissolved: (Absorbancesample / Absorbancestandard) * Concentrationstandard * (Volume of medium / Labeled amount of drug) * 100
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.
Table 1: System Suitability Results for HPLC Analysis
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | |
Table 2: Assay and Impurity Profile of a Gliflozin Batch
| Analyte | Retention Time (min) | Area | Amount (%) | Specification |
|---|---|---|---|---|
| Gliflozin API | 98.0 - 102.0% | |||
| Impurity A | NMT 0.15% | |||
| Impurity B | NMT 0.15% | |||
| Unknown Impurity | NMT 0.10% |
| Total Impurities | | | | NMT 0.5% |
Table 3: Dissolution Profile of a Gliflozin Tablet Batch
| Time (min) | % Drug Released (Vessel 1) | % Drug Released (Vessel 2) | ... | Average % Released | Specification |
|---|---|---|---|---|---|
| 15 | |||||
| 30 | NLT 80% (Q) | ||||
| 45 |
| 60 | | | | | |
(NMT = Not More Than; NLT = Not Less Than)
Conclusion
The use of well-characterized reference compounds is fundamental to the robust quality control of gliflozin-type medicines. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the identity, purity, strength, and performance of these critical antidiabetic drugs. Adherence to these methodologies will support the consistent production of safe and effective medicines for patients.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Application of experimental design in HPLC method optimization and robustness for the simultaneous determination of canagliflozin, empagliflozin, linagliptin, and metformin in tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. pjps.pk [pjps.pk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Validated HPLC method for empagliflozin impurity analysis. [wisdomlib.org]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR DAPAGLIFLOZIN USING RP-HPLC AND UV SPECTROPHOTOMETER - IJPRS [ijprs.com]
- 14. impactfactor.org [impactfactor.org]
- 15. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 16. ovid.com [ovid.com]
- 17. veeprho.com [veeprho.com]
- 18. Dapagliflozin Impurities | SynZeal [synzeal.com]
- 19. alentris.org [alentris.org]
- 20. alentris.org [alentris.org]
- 21. jptcp.com [jptcp.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. RP-HPLC Method Development and Validation forthe Determination of Canagliflozin in Human Plasma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a Microtubule Destabilizing Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a potent, cell-permeable small molecule that functions as a microtubule destabilizing agent.[1] Structurally, it is classified as a halogenated analog of Phenstatin.[1] By inhibiting the polymerization of tubulin, the fundamental building block of microtubules, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis in rapidly proliferating cells. These characteristics make this compound a valuable tool for cancer research and drug development. In vitro studies have demonstrated its significant cytotoxicity against a range of human cancer cell lines.[2]
While also known as an intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin, its distinct biological activity as a microtubule-targeting agent warrants dedicated investigation.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, including the assessment of its cytotoxic activity, its impact on tubulin polymerization, and the visualization of its effects on the microtubule network.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cell population by 50%.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.021 - 0.031 |
| SGC-7901 | Gastric Carcinoma | 0.021 - 0.031 |
| K562 | Chronic Myelogenous Leukemia | 0.021 - 0.031 |
| HCT-116 | Colorectal Carcinoma | 0.021 - 0.031 |
Note: The IC50 values are presented as a range based on available data from in vitro studies.[2] For precise values, it is recommended to consult the primary literature or perform independent dose-response experiments.
Mandatory Visualizations
Signaling Pathway of Microtubule Destabilizing Agents
Caption: Mechanism of action for microtubule destabilizing agents.
Experimental Workflow for Assessing Anticancer Activity
Caption: Experimental workflow for anticancer activity assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, SGC-7901, K562, HCT-116)
-
Complete cell culture medium (appropriate for the chosen cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use the cell suspension.
-
Count the cells using a hemocytometer and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions. For suspension cells, add 100 µL of 2x concentrated compound dilutions to the existing 100 µL of cell suspension.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Tubulin Polymerization Assay (In Vitro)
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
This compound
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (to promote polymerization)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Vehicle control (DMSO)
-
UV-transparent 96-well plates
-
Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation:
-
Prepare a stock solution of the compound and control compounds in DMSO.
-
On ice, prepare the tubulin polymerization reaction mixture containing General Tubulin Buffer, GTP, and glycerol.
-
Keep the purified tubulin on ice at all times to prevent premature polymerization.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add the test compound, control compounds, or vehicle to the appropriate wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
-
Immunofluorescence Microscopy of Microtubules
This protocol allows for the visualization of the microtubule network within cells following treatment with the compound.
Materials:
-
This compound
-
Adherent cancer cell line (e.g., A549)
-
Glass coverslips, sterile
-
6-well or 12-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST [PBS with 0.05% Tween-20])
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips and allow them to adhere and grow for 24 hours.
-
Treat the cells with the compound at various concentrations (including a vehicle control) for a desired time period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with warm PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST, protected from light.
-
-
Mounting and Imaging:
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while treated cells are expected to show disrupted and depolymerized microtubules.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the manufacturing of empagliflozin.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the primary reaction type.
Route 1: Friedel-Crafts Acylation followed by Ketone Reduction
This is a common and often high-yielding route to the target molecule.
Diagram of the Synthesis Pathway:
Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent ketone reduction.
Frequently Asked Questions & Troubleshooting:
Q1: My Friedel-Crafts acylation is resulting in a low yield of the ketone intermediate. What are the common causes and solutions?
A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or purify it before use.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Stoichiometric amounts of the catalyst are often required. You may need to increase the molar equivalents of the Lewis acid.
-
Substrate Quality: Ensure the starting materials, (S)-3-phenoxytetrahydrofuran and 2-chloro-5-iodobenzoyl chloride, are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can promote side reactions. Temperature optimization studies are recommended.
Q2: I am observing the formation of ortho-substituted byproducts in my Friedel-Crafts reaction. How can I improve the para-selectivity?
A2: While the phenoxy group is a para-directing group, some ortho-acylation can occur. To enhance para-selectivity:
-
Steric Hindrance: Using a bulkier Lewis acid catalyst can sometimes favor para-substitution due to steric hindrance at the ortho positions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may improve your results.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.
Q3: The reduction of the ketone intermediate is not going to completion or is producing byproducts. How can I optimize this step?
A3: Incomplete reduction or the formation of byproducts can be addressed by:
-
Choice of Reducing Agent: Triethylsilane with a Lewis acid like aluminum chloride is a common and effective reducing system for this transformation.[1] Other reducing agents can be explored, but this combination is reported to give high yields.
-
Reaction Conditions: Ensure the reaction is run at the recommended temperature (e.g., 25°C) and for a sufficient amount of time.[1] Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.
-
Quenching Procedure: The reaction should be carefully quenched, for example, with ice water, to avoid decomposition of the product.
Q4: I am having difficulty purifying the final product. What are some effective purification strategies?
A4: The final product is a solid and can often be purified by recrystallization. A mixed solvent system of ethanol and water has been reported to be effective, yielding a white solid.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed.
Route 2: Williamson Ether Synthesis
This route involves the formation of the ether linkage as a key step.
Diagram of the Synthesis Pathway:
Caption: Synthetic pathway via Williamson ether synthesis.
Frequently Asked Questions & Troubleshooting:
Q1: My Williamson ether synthesis is giving a low yield. What are the likely causes?
A1: Low yields in Williamson ether synthesis are often due to competing side reactions or suboptimal conditions:
-
E2 Elimination: The alkoxide/phenoxide is a strong base and can promote the elimination of the leaving group from the tetrahydrofuran derivative, especially if there is steric hindrance. Using a good, non-hindered primary leaving group on the tetrahydrofuran ring is crucial.
-
Incomplete Deprotonation: Ensure the phenol is completely deprotonated to the phenoxide. Use a sufficiently strong base (e.g., NaH, K₂CO₃) and anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving a highly reactive "naked" anion for the SN2 reaction.[2]
-
C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3] Using polar aprotic solvents can favor O-alkylation.
Q2: How can I minimize the competing E2 elimination reaction?
A2: To favor the desired SN2 reaction over E2 elimination:
-
Leaving Group: Use a substrate with a good primary leaving group (e.g., tosylate, mesylate, or iodide) on the tetrahydrofuran moiety.
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[2]
-
Base: While a strong base is needed for deprotonation, a very hindered base might favor elimination. However, for phenols, common bases like K₂CO₃ or NaH are usually effective.
II. Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Reagents and Conditions | Reported Yield | Reference |
| Synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid | 1. Esterification (MeOH, H₂SO₄) 2. Reduction (NaBH₄) 3. Cyclization | >80% | [4] |
| Friedel-Crafts Acylation (S)-3-phenoxytetrahydrofuran + 2-chloro-5-iodobenzoyl chloride | Lewis Acid (e.g., AlCl₃), Dichloromethane | Variable | |
| Ketone Reduction (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | Triethylsilane, Aluminum chloride, Methanol, 25°C | 90% | [1] |
| Ketone Reduction (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | Triethylsilane, Aluminum trichloride | 51.7% |
III. Experimental Protocols
Protocol 1: Synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid
This protocol is based on a common synthetic route described in the literature.[4]
-
Esterification: To a solution of L-malic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain dimethyl L-malate.
-
Reduction: Dissolve the dimethyl L-malate (1.0 eq) in a suitable solvent like ethanol. Add sodium borohydride (excess) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Cyclization: After an appropriate workup of the reduction step, the resulting 1,2,4-butanetriol is cyclized. This is often achieved by heating at high temperatures (180-220°C) with a catalytic amount of p-toluenesulfonic acid. The product, (S)-3-hydroxytetrahydrofuran, can be purified by distillation.
Protocol 2: Reduction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
This protocol is adapted from a high-yielding procedure.[1]
-
Reaction Setup: To a solution of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) in methanol (2 mol) at 20°C, add aluminum chloride (0.6 mol).
-
Addition of Reducing Agent: Add triethylsilane (0.6 mol) to the mixture.
-
Reaction: Stir the mixture at 25°C for 1 hour. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 100 mL for a 0.5 mol scale).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution until neutral, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a light yellow solid.
-
Crystallization: Dissolve the crude product in a mixed solvent of water (50 mL for a 26.6 g scale) and ethanol (10 mL for a 26.6 g scale) and crystallize to obtain the pure white solid product.
IV. Visualization of Workflows
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of Empagliflozin Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of Empagliflozin intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Empagliflozin intermediates?
A1: The most frequently encountered side reactions include the formation of isomeric impurities during the Friedel-Crafts acylation step, the generation of the undesired α-anomer during the stereoselective reduction of the glucoside intermediate, incomplete reactions leading to residual starting materials, and the formation of various process-related impurities due to factors like moisture or improper temperature control.
Q2: How can I minimize the formation of the α-anomer of Empagliflozin?
A2: Minimizing the formation of the α-anomer typically involves careful control of the reduction step. Key factors include the choice of Lewis acid and reducing agent, reaction temperature, and the solvent system. For instance, using specific Lewis acids like AlCl₃ has been shown to favor the formation of the desired β-anomer. Maintaining cryogenic temperatures during the reaction is also critical for stereoselectivity.
Q3: What is the impact of temperature on the Friedel-Crafts acylation step?
A3: Temperature plays a crucial role in the Friedel-Crafts acylation. Sub-optimal temperatures can lead to incomplete reactions or the formation of isomeric byproducts. It is essential to carefully control the temperature to achieve high conversion to the desired product while minimizing the formation of impurities.
Q4: Are there any specific analytical methods to quantify the impurities in Empagliflozin synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of impurities in Empagliflozin synthesis. Various HPLC methods have been developed using different columns (e.g., C8, C18, phenyl) and mobile phases to achieve optimal separation of Empagliflozin from its process-related impurities.[1][2][3]
Troubleshooting Guides
Issue 1: Formation of Isomeric Impurity in Friedel-Crafts Acylation
Problem: During the Friedel-Crafts acylation of 5-halo-2-chlorobenzoyl chloride with fluorobenzene, a significant amount of an isomeric impurity (13a) is observed, which is difficult to remove in subsequent steps.
Probable Causes:
-
Sub-optimal Reaction Temperature: The reaction temperature directly influences the regioselectivity of the acylation.
-
Choice of Solvent: The solvent can affect the reaction pathway and the formation of isomers.
Solutions and Experimental Protocols:
Data Presentation: Effect of Temperature on Friedel-Crafts Acylation
| Entry | Solvent | Temperature (°C) | Unreacted Starting Material (10) (%) | Desired Product (13) (%) | Isomeric Impurity (13a) (%) |
| 1 | Dichloromethane | 0-5 | 15.2 | 82.9 | 0.49 |
| 2 | Dichloromethane | 10-15 | 1.81 | 96.3 | 0.70 |
| 3 | Dichloromethane | 15-20 | 0.52 | 97.5 | 0.82 |
| 4 | Dichloromethane | 20-25 | 0.51 | 97.2 | 0.90 |
| 5 | Dichloromethane | 30-35 | 0.32 | 96.8 | 1.22 |
| 6 | Fluorobenzene | 15-20 | 0.44 | 97.4 | 0.83 |
Data sourced from Peng, P., et al. (2022). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Organic Preparations and Procedures International, 54(3), 203-219.[4]
Recommended Protocol to Minimize Isomeric Impurity (13a):
-
Reaction Setup: In a dried reaction vessel under a nitrogen atmosphere, add the 5-halo-2-chlorobenzoyl chloride (1 eq) and the chosen solvent (Dichloromethane is a cost-effective option).
-
Catalyst Addition: Cool the mixture to the desired temperature (15-20°C is optimal for minimizing the impurity while maintaining a high yield) and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).
-
Substrate Addition: Slowly add fluorobenzene to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to ensure complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from ethanol to reduce the level of the isomeric impurity.
Issue 2: Formation of the α-Anomer during Stereoselective Reduction
Problem: The reduction of the intermediate methyl β-lactol results in the formation of a significant amount of the undesired α-anomer of Empagliflozin, which can be challenging to separate from the desired β-anomer.
Probable Causes:
-
Inappropriate Lewis Acid: The choice of Lewis acid significantly influences the stereoselectivity of the reduction.
-
Presence of Water: Moisture in the reaction can promote the formation of the α-anomer.
-
Sub-optimal Temperature: The reduction is highly temperature-sensitive.
Solutions and Experimental Protocols:
Caption: Workflow to prevent over-reduction during synthesis.
Recommended Protocol to Prevent Over-reduction:
-
Stoichiometry: Carefully calculate and use a minimal excess of the reducing agent (e.g., 1.1-1.5 equivalents of triethylsilane).
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C to room temperature, depending on the specific substrate and reagents) to control the reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent further reduction of the desired product.
-
Prompt Quenching: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate) immediately upon completion.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography or recrystallization, to separate the desired product from any over-reduced byproducts.
References
Technical Support Center: Synthesis of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran (CAS: 915095-94-2)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran, a key intermediate in the manufacturing of pharmaceutical compounds like Empagliflozin.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for compound 915095-94-2?
A1: A prevalent method for synthesizing (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran is through the reduction of the ketone precursor, (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (CAS: 915095-87-3).[4] This reduction selectively converts the carbonyl group to a methylene group.
Q2: What are the common reducing agents and conditions used for this synthesis?
A2: Several reducing systems have been reported for this transformation. The choice of reagent can impact yield, purity, and reaction conditions. Common methods include:
-
Sodium borohydride and Aluminum chloride: This combination is used in a solvent like Tetrahydrofuran (THF), typically involving heating under reflux.[4]
-
Aluminum chloride and Silanes: Reagents such as 1,1,3,3-Tetramethyldisiloxane or triethylsilane in the presence of a Lewis acid like aluminum chloride are effective. These reactions are often carried out in solvents like toluene or methanol.
-
Potassium borohydride and Trifluoroacetic acid: This system can be used in THF at controlled temperatures, starting from 0°C and gradually warming to room temperature.
Q3: Are there alternative synthetic strategies?
A3: Yes, alternative routes have been described. One such method starts from 4-hydroxybenzyl chloride, which undergoes sequential reactions with methanesulfonyl chloride and (S)-3-hydroxytetrahydrofuran, followed by reaction with 4-iodoaniline and a final step involving diazotization and reaction with cuprous chloride.[5]
Q4: What are the critical quality attributes of the final product?
A4: The most critical attribute is the stereochemistry, specifically the (S)-configuration at the 3-position of the tetrahydrofuran ring, which is crucial for its use in synthesizing empagliflozin.[1] Purity is also paramount, and potential impurities should be monitored and controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. | - Monitor reaction progress using TLC or HPLC to ensure complete conversion of the starting material.[4]- Extend reaction time or adjust the temperature as needed.- Ensure reagents are fresh and anhydrous, especially Lewis acids and solvents. |
| - Degradation of starting material or product. | - Maintain strict temperature control, especially during the addition of reactive reagents.- Work up the reaction promptly upon completion. | |
| - Suboptimal stoichiometry of reagents. | - Carefully control the molar ratios of the substrate, reducing agent, and Lewis acid. | |
| Incomplete Carbonyl Reduction | - Insufficient amount of reducing agent. | - Increase the molar equivalents of the reducing agent. |
| - Deactivation of the reducing agent. | - Use freshly opened or properly stored reducing agents. Ensure anhydrous conditions as moisture can quench the reagents. | |
| Formation of Byproducts | - Over-reduction or side reactions. | - Optimize the reaction temperature; some reductions may require cooling to avoid side reactions.- Control the rate of reagent addition. |
| - Impurities in the starting material. | - Ensure the purity of the ketone precursor (915095-87-3) before starting the reduction. | |
| Difficulty in Product Isolation/Purification | - Emulsion formation during aqueous workup. | - Add brine to the aqueous layer to break the emulsion.- Filter the combined organic layers through a pad of celite or sodium sulfate. |
| - Product is an oil or difficult to crystallize. | - Attempt crystallization from a different solvent system. A mixture of ethanol and water has been reported to be effective for crystallization.[4]- If crystallization fails, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride and Aluminum Chloride
This protocol is based on a reported procedure with a 90% yield.[4]
Materials:
-
(2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (1 equivalent)
-
Sodium borohydride (NaBH₄) (5 equivalents)
-
Aluminum chloride (AlCl₃) (2.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of the starting ketone in anhydrous THF, add sodium borohydride in portions at room temperature.
-
Subsequently, add aluminum chloride in portions. The reaction may be exothermic and produce gas, so careful addition is necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred mixture of ice water and 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL for a 50g scale reaction).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until neutral, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to yield the final product as a white solid.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 915095-94-2
| Reducing System | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium borohydride | Aluminum chloride | THF | Reflux | 5 | 90 | [4] |
| 1,1,3,3-Tetramethyldisiloxane | Aluminum chloride | Toluene | 0 - 23 | 2.5 | 93 | |
| Potassium borohydride | Trifluoroacetic acid | THF | 0 - 20 | 0.5 | 85 | |
| Triethylsilane | Aluminum chloride | Methanol | 20 - 25 | 1 | Not specified | [4] |
Visualizations
Experimental Workflow: Reduction of Ketone Precursor
Caption: Workflow for the synthesis of 915095-94-2 via ketone reduction.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 | Benchchem [benchchem.com]
- 2. 864070-44-0|Empagliflozin|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. This compound | 915095-94-2 [chemicalbook.com]
- 5. 915095-94-2|(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
Troubleshooting guide for the synthesis of SGLT2 inhibitor precursors
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor precursors. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of SGLT2 inhibitor precursors?
A1: The two most challenging and critical steps are typically the C-glycosylation to form the bond between the sugar moiety and the aglycone, and the subsequent stereoselective reduction of the anomeric carbon.[1] Achieving high diastereoselectivity in these steps is crucial for the overall yield and purity of the final product.
Q2: What are common impurities found in SGLT2 inhibitor precursor synthesis?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, degradation products, and residual solvents.[2] For instance, in the synthesis of dapagliflozin, process-related impurities such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene may be present.[3] Additionally, the formation of the incorrect anomer (e.g., α-anomer instead of the desired β-anomer) is a common stereochemical impurity.[4]
Q3: How can I improve the stereoselectivity of the reduction step?
A3: The stereoselectivity of the reduction of the lactol intermediate is often influenced by the choice of reducing agent and Lewis acid.[5][6] For example, the use of triethylsilane (Et3SiH) in combination with a Lewis acid like AlCl3 or BF3·OEt2 has been shown to be effective.[5][6] The reaction conditions, such as temperature and solvent, also play a significant role. The hydride attack on the oxonium intermediate predominantly occurs from the α-axial direction, leading to the desired β-C-glucoside.[1]
Q4: What are the key considerations for protecting group strategy?
A4: Protecting groups are essential to prevent unwanted side reactions at the hydroxyl groups of the glucose moiety.[7] The choice of protecting group can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[8] Common protecting groups include silyl ethers (e.g., TMS, TBDMS) and benzyl ethers.[1][9] An effective protecting group strategy involves using groups that are stable under the reaction conditions for C-C bond formation and can be selectively removed without affecting the rest of the molecule.[7][9]
Troubleshooting Guide
Problem 1: Low Yield in C-Glycosylation Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Generation of Aryl Nucleophile | Ensure complete metal-halogen exchange (e.g., using n-BuLi) by carefully controlling the temperature (typically -78 °C) and using anhydrous solvents.[1][10] Consider using alternative organometallic reagents like arylzinc or arylmagnesium species.[1] |
| Decomposition of Glycosyl Donor | Use a stable glycosyl donor such as a gluconolactone or a protected glycosyl halide.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen. |
| Poor Reactivity of Glycosyl Acceptor | The choice of protecting groups on the sugar can influence its reactivity. "Arming" protecting groups can increase reactivity, while "disarming" groups decrease it.[8] Consider switching to a more reactive glycosyl donor if the acceptor's reactivity is inherently low. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, solvent, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial in identifying the critical process parameters.[11] |
Problem 2: Poor Diastereoselectivity (Formation of α-Anomer)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Reducing Agent or Lewis Acid | The combination of the reducing agent and Lewis acid is critical for stereocontrol. Triethylsilane (Et3SiH) with aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2) is a commonly used system that favors the formation of the β-anomer.[5][6] |
| Suboptimal Reaction Temperature | Temperature can significantly impact the stereochemical outcome. Running the reduction at low temperatures can enhance selectivity. |
| Influence of Protecting Groups | The nature and position of protecting groups on the sugar ring can influence the direction of hydride attack. Participating groups at the C-2 position can promote the formation of 1,2-trans glycosides.[12] |
| Isomerization | The product may isomerize under the reaction or workup conditions. Ensure a neutral or slightly acidic workup to minimize epimerization. |
Problem 3: Incomplete Deprotection
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Deprotection Reagent | The choice of deprotection reagent depends on the protecting group used. For example, silyl ethers are typically removed with fluoride sources (e.g., TBAF) or acid, while benzyl ethers are cleaved by catalytic hydrogenation.[9] |
| Steric Hindrance | Bulky protecting groups or a sterically hindered environment around the protected hydroxyl group can slow down the deprotection reaction. Increase the reaction time or temperature, or use a more potent deprotection reagent. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.[13] |
| Catalyst Poisoning (for Hydrogenolysis) | If using catalytic hydrogenation for debenzylation, ensure the catalyst (e.g., Pd/C) is active and not poisoned by impurities from previous steps. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for Aglycone Synthesis
This protocol describes a general procedure for the Friedel-Crafts acylation to synthesize a diaryl ketone, a key intermediate for many SGLT2 inhibitors.[6]
-
To a solution of the aromatic carboxylic acid (1.0 equiv) in a suitable solvent (e.g., CHCl3), add oxalyl chloride (1.1 equiv) at 10-25 °C.
-
Stir the mixture for 12-20 hours to form the corresponding acid chloride.
-
In a separate flask, add the second aromatic component and a Lewis acid such as TiCl4 (1.1 equiv) in a solvent like DCM at a low temperature (e.g., 0 °C).
-
Slowly add the prepared acid chloride solution to the second flask.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction with a suitable aqueous solution (e.g., water or dilute HCl).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude diaryl ketone.
-
Purify the product by recrystallization or column chromatography.
Key Experiment: Reductive Deprotection of a Methoxy Group
This protocol outlines a general method for the reductive demethoxylation, a step in some SGLT2 inhibitor syntheses.[11]
-
Dissolve the methoxy-containing intermediate in a suitable solvent system (e.g., CH2Cl2/MeCN).
-
Cool the solution to a low temperature (e.g., -20 °C).
-
Add a Lewis acid (e.g., AlCl3) followed by a reducing agent (e.g., Et3SiH).
-
Allow the reaction to proceed, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction carefully with an appropriate aqueous solution.
-
Work up the reaction mixture by extraction, washing, and drying the organic phase.
-
Purify the product as needed.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low C-glycosylation yield.
SGLT2 Inhibition Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. SGLT2 INHIBITORS TYPE OF ANTIDIABETIC DRUGS METHOD DEVELOPMENT AND VALIDATION: A STATE-OF-THE-ART REVIEW - research journal [gyanvihar.org]
Enhancing the stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve common stability issues with this compound in solution.
| Question/Issue | Potential Cause & Explanation | Recommended Action |
| Why is my compound degrading in solution? | Several factors can contribute to the degradation of this compound. As an ether, it can be susceptible to cleavage under strong acidic conditions.[1][2] The presence of halogen substituents on the aromatic ring can also influence its reactivity.[3] Furthermore, like many organic molecules, exposure to light, elevated temperatures, or oxidizing agents can promote degradation. | To identify the cause, a forced degradation study is recommended. This involves exposing the compound in solution to various stress conditions such as acid, base, oxidation, heat, and light to determine its susceptibility to each.[4] |
| I'm observing a loss of my compound's purity over time in my solvent. What should I do? | The choice of solvent can significantly impact the stability of a compound. While ethers are generally stable in many organic solvents, protic solvents or those containing impurities could potentially contribute to degradation over time.[5] | It is advisable to use high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen, which can contribute to oxidative degradation. Consider switching to an alternative aprotic solvent to see if stability improves. |
| My solution has turned a slight yellow color. What does this indicate? | A change in color can be an indicator of degradation, potentially due to the formation of chromophoric degradation products. The iodinated benzene ring, in particular, might be susceptible to reactions that produce colored byproducts, especially upon exposure to light (photodegradation). | Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[6] Analyze the solution using techniques like HPLC with a photodiode array (PDA) detector or LC-MS to identify any new peaks that may correspond to degradation products.[7] |
| How can I prevent potential oxidative degradation? | The ether linkage and the benzylic position can be susceptible to oxidation, potentially forming hydroperoxides, especially upon exposure to air and light over extended periods.[8] | When preparing solutions for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing. The addition of antioxidants, if compatible with your experimental setup, could also be considered. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on its structure, this compound is expected to be soluble in a range of common organic solvents. Ethers are generally good solvents for a variety of organic compounds.[5] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents are likely to be suitable. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. Always use high-purity, anhydrous solvents.
Q3: Is this compound sensitive to pH?
A3: Ethers are generally resistant to hydrolysis under neutral and basic conditions. However, they can undergo cleavage in the presence of strong acids, particularly at elevated temperatures.[1][2][8] Therefore, it is advisable to avoid strongly acidic conditions during your experiments unless the reaction chemistry requires it. If working in an aqueous buffered solution, maintaining a pH between 5 and 8 is a reasonable starting point to minimize potential acid-catalyzed degradation.
Q4: How can I monitor the stability of my compound in solution?
A4: The most common and effective method for monitoring the stability of small molecules in solution is High-Performance Liquid Chromatography (HPLC).[4][7] A stability-indicating HPLC method should be developed, which is capable of separating the parent compound from any potential degradation products. This typically involves analyzing samples at various time points and under different storage conditions to assess any decrease in the parent peak area and the appearance of new peaks.
Data Presentation
Since specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.
Table 1: Example Stability Data Summary for this compound
| Condition | Solvent | Concentration (mg/mL) | Time Point | % Remaining Parent Compound | Observations (e.g., color change, precipitation) |
| 25°C, Ambient Light | DMSO | 1 | 0 hr | 100% | Clear, colorless |
| 24 hr | |||||
| 48 hr | |||||
| 25°C, Protected from Light | DMSO | 1 | 0 hr | 100% | Clear, colorless |
| 24 hr | |||||
| 48 hr | |||||
| 4°C, Protected from Light | DMSO | 1 | 0 hr | 100% | Clear, colorless |
| 7 days | |||||
| 14 days | |||||
| 40°C, Protected from Light | Acetonitrile | 1 | 0 hr | 100% | Clear, colorless |
| 12 hr | |||||
| 24 hr | |||||
| 0.1 M HCl | Acetonitrile/Water (1:1) | 1 | 0 hr | 100% | Clear, colorless |
| 4 hr | |||||
| 8 hr | |||||
| 0.1 M NaOH | Acetonitrile/Water (1:1) | 1 | 0 hr | 100% | Clear, colorless |
| 4 hr | |||||
| 8 hr | |||||
| 3% H₂O₂ | Acetonitrile/Water (1:1) | 1 | 0 hr | 100% | Clear, colorless |
| 4 hr | |||||
| 8 hr |
Experimental Protocols
Protocol 1: Standard Solution Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a high-purity solvent to a specific concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Dispense equal volumes of the stock solution into multiple, appropriate vials (e.g., amber glass HPLC vials).
-
Initial Analysis (Time Zero): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Store the remaining vials under the desired conditions (e.g., 2-8°C, room temperature, 40°C), ensuring they are protected from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days, 14 days), remove a vial from storage, allow it to equilibrate to room temperature, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Note the appearance and area of any new peaks.
Visualizations
The following diagrams illustrate potential degradation pathways, an experimental workflow for stability testing, and a troubleshooting decision tree.
Caption: Potential degradation pathways for the target compound.
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. acgpubs.org [acgpubs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. China Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2,Buy Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2 Online -china-sinoway.com [china-sinoway.com]
Technical Support Center: Industrial Production of Empagliflozin Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Empagliflozin intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Empagliflozin intermediates.
Issue 1: Low Yield and Impurity Formation during Friedel-Crafts Acylation for Aglycone Synthesis
-
Question: We are experiencing low yields and the formation of a positional isomer impurity (13a) during the Friedel-Crafts acylation of fluorobenzene with 5-halo-2-chlorobenzoyl chloride. How can we optimize this step?
-
Answer: Low yields and the formation of regioisomers are common challenges in Friedel-Crafts acylation. The choice of solvent and reaction temperature are critical parameters to control.[1]
-
Recommended Solvent: Dichloromethane (DCM) has been shown to be a suitable solvent for this reaction.[1]
-
Temperature Optimization: The reaction temperature influences the formation of the positional isomer. Running the reaction at 15-20°C can provide a good balance between reaction rate and minimizing the formation of the 13a impurity to less than 1%.[1]
-
Purification: The desired product can be purified by recrystallization from ethanol.[1]
Table 1: Optimization of Friedel-Crafts Acylation Conditions [1]
-
| Entry | Solvent | Temperature (°C) | Unreacted Starting Material (%) | Desired Product (13) (%) | Positional Isomer (13a) (%) |
| 1 | DCM | 0-5 | 15.2 | 82.9 | 0.49 |
| 2 | DCM | 10-15 | 1.81 | 96.3 | 0.70 |
| 3 | DCM | 15-20 | 0.52 | 97.5 | 0.82 |
| 4 | DCM | 20-25 | 0.51 | 97.2 | 0.90 |
| 5 | DCM | 30-35 | 0.32 | 96.8 | 1.22 |
| 6 | Fluorobenzene | 15-20 | 0.44 | 97.4 | 0.83 |
Issue 2: Formation of Deshalo Impurity during C-Glycoside Bond Formation
-
Question: During the coupling of the aryl lithium species with the protected gluconolactone, we are observing a significant amount of a deshalo impurity. What is the cause and how can it be minimized?
-
Answer: The formation of a deshalo impurity (impurity 8) is a known issue and is often attributed to the presence of water in the reaction mixture.[1] The organolithium reagent can be quenched by residual water, leading to the formation of the deshalo compound.
-
Control of Water Content: Ensure all reagents and solvents are rigorously dried before use.
-
Choice of Lithiating Agent: Using n-butyllithium (n-BuLi) can help to consume residual water in the starting material and solvent, thereby suppressing the formation of the deshalo impurity to less than 6%.[1]
-
Issue 3: Poor Stereoselectivity and Formation of α-Anomer
-
Question: The stereoselective reduction of the intermediate lactol is yielding a mixture of α and β anomers, with a significant amount of the undesired α-anomer. How can we improve the β-selectivity?
-
Answer: Achieving high β-selectivity is a critical challenge in the synthesis of gliflozins.[2] The formation of the α-anomer is a common impurity.[1][3] The choice of reducing agent and Lewis acid plays a crucial role in controlling the stereochemical outcome.
-
Reducing Agent and Lewis Acid System: A combination of triethylsilane (Et3SiH) as the reducing agent and a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used.[2][4]
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Anomeric Effect: The preferential formation of the β-C-glucoside is explained by the anomeric effect, where the hydride attacks the oxonium intermediate predominantly from the α-axial direction.[2]
-
Purification: If a mixture of anomers is obtained, purification can be challenging. Some processes involve acetylation of the anomeric mixture followed by selective crystallization and then deacetylation to yield the pure β-anomer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the industrial synthesis of Empagliflozin, and what are the challenges associated with them?
A1: Key starting materials include 2-chloro-5-iodobenzoic acid and (S)-3-hydroxytetrahydrofuran.
-
2-Chloro-5-iodobenzoic acid: The synthesis of this starting material can involve multiple steps, including nitration, reduction, and diazotization-iodination, starting from o-chlorobenzoic acid.[6] Challenges include controlling regioselectivity during nitration and handling potentially hazardous reagents in the Sandmeyer reaction.[7][8]
-
(S)-3-hydroxytetrahydrofuran: This chiral starting material can be expensive, impacting the overall cost of the synthesis.[9]
Q2: What are the major classes of impurities encountered in Empagliflozin synthesis?
A2: Impurities in Empagliflozin can be broadly classified as:
-
Process-related impurities: These arise from side reactions during the synthesis, such as the α-anomer, positional isomers from Friedel-Crafts acylation, and deshalo impurities.[1][3][10]
-
Degradation products: These can form during storage or under stress conditions.
-
Starting material and intermediate-related impurities: Residual starting materials or intermediates that are carried through the synthetic sequence.
Q3: Are there chromatography-free methods for purifying Empagliflozin intermediates on an industrial scale?
A3: While chromatography is often used for purification at the lab scale, it is less desirable for large-scale industrial production due to cost and solvent consumption. Several strategies are employed to avoid chromatography:
-
Recrystallization: Many intermediates and the final product can be purified by recrystallization from suitable solvents like ethanol, isopropanol/water, or acetonitrile/water.[1][11]
-
Co-crystal formation: Forming a co-crystal of Empagliflozin with an amino acid like L-proline can be used as a purification method to achieve high purity and yield on a large scale.[12]
Q4: What analytical techniques are used to monitor and control impurities during the manufacturing process?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for monitoring the progress of reactions and quantifying impurities.[10][13] Other techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used for the identification and characterization of unknown impurities.[14]
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-iodobenzoic acid [15]
-
To a solution of 20% aqueous sulfuric acid (2000 g), add 2-chloro-5-aminobenzoic acid (123 g) while maintaining the temperature between 0 and 10°C.
-
Prepare a solution of sodium nitrite (51 g) in water (200 g) and add it dropwise to the reaction mixture. Monitor the reaction progress by TLC.
-
Upon completion, add urea (1.2 g) and cool the mixture to 0°C.
-
Rapidly add a solution of potassium iodide (130 g) in water (500 g) and continue stirring until gas evolution ceases, followed by an additional 30 minutes of stirring.
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Filter the reaction mixture and wash the solid with water (200 g) to obtain a brown solid.
-
Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).
-
Dry the organic phase with magnesium sulfate and concentrate under reduced pressure at 50°C to obtain the crude product.
-
Dissolve the crude product in toluene (400 mL) and heat at 80°C for 1 hour.
-
Cool the solution to 0-5°C for 1 hour to induce crystallization.
-
Filter and dry the solid under reduced pressure at 50°C to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid (191 g, 93.7% yield, 99.6% purity).
Protocol 2: Friedel-Crafts Acylation for the Synthesis of the Aglycone Precursor [11]
-
Convert commercial 5-iodo-2-chlorobenzoic acid to its corresponding acid chloride.
-
Under Friedel-Crafts conditions, react the acid chloride with fluorobenzene to generate the fluorobenzophenone.
-
Isolate the product by recrystallization from aqueous isopropanol to yield the desired fluorobenzophenone (94% yield).
Visualizations
Caption: Key synthetic pathway for Empagliflozin.
Caption: Troubleshooting Friedel-Crafts Acylation.
Caption: Troubleshooting Stereoselectivity.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018224957A1 - Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof - Google Patents [patents.google.com]
- 6. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 8. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 10. daicelpharmastandards.com [daicelpharmastandards.com]
- 11. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 12. US20170247356A1 - Processes for the preparation of empagliflozin - Google Patents [patents.google.com]
- 13. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Undesired R-Enantiomer Formation in Asymmetric Synthesis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired R-enantiomer and enhance the enantiomeric excess (ee) of your target S-enantiomer during asymmetric synthesis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during stereoselective synthesis.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Problem: You are observing low or fluctuating ee values for your desired S-enantiomer, indicating significant formation of the R-enantiomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent enantiomeric excess.
Detailed Steps:
-
Verify Analytical Method: Before optimizing the reaction, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and robust.[1] An unvalidated method can give misleading ee values.
-
Scrutinize Reagents and Catalyst:
-
Substrate/Reagent Purity: Trace impurities in starting materials can inhibit the catalyst or participate in side reactions, lowering enantioselectivity.[1] Consider purification by distillation, recrystallization, or chromatography.
-
Solvent Quality: The solvent can significantly impact enantioselectivity by influencing the catalyst-substrate complex.[1] Always use high-purity, anhydrous solvents, as water and peroxides can deactivate many catalysts.
-
Catalyst/Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is critical.[2] Impurities, including the opposite enantiomer of the ligand, will directly reduce the product's ee.[2][3] Assess purity via NMR, chiral HPLC/GC, and melting point analysis.[2]
-
-
Evaluate Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by better differentiating the activation energies of the competing pathways leading to the R and S enantiomers. However, this is not universal, and temperature screening is recommended.
-
Atmosphere: For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques (glovebox or Schlenk line) is crucial to prevent catalyst deactivation.[1]
-
Concentration and Reaction Time: The concentration of reactants and catalyst can influence reaction kinetics and selectivity. A time-course study can reveal if the ee of the product changes over time, which might indicate product racemization or catalyst degradation.
-
Issue 2: Catalyst Deactivation or Low Conversion
Problem: The reaction is sluggish, does not proceed to completion, or stops prematurely, often accompanied by low enantioselectivity.
Troubleshooting Steps:
-
Identify Potential Poisons: Many transition metal catalysts are sensitive to poisons. Common culprits include sulfur or nitrogen-containing compounds in the starting materials or solvents.[1] Thorough purification of all components is essential.
-
Ensure Strict Anhydrous/Anaerobic Conditions: If using an air- or moisture-sensitive catalyst, verify the integrity of your inert atmosphere setup.[1] Leaks can introduce oxygen or moisture, leading to rapid catalyst deactivation.[1]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or aggregation, reducing efficiency. Conversely, too low a loading may result in incomplete conversion. Experiment with a range of catalyst loadings.
-
Check Ligand-to-Metal Ratio: For many organometallic catalysts, the ratio of the chiral ligand to the metal precursor is critical for forming the active catalytic species. Deviations from the optimal ratio can lead to the formation of less selective or inactive species.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to minimize the formation of an undesired R-enantiomer?
A1: The main strategies fall into several categories:
-
Enantioselective Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst (organometallic, organocatalyst, or enzyme) to stereoselectively convert a prochiral substrate into a chiral product, favoring the desired S-enantiomer.[4][5][6]
-
Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to the starting material.[4][5] It directs the stereochemical outcome of a reaction and is subsequently removed to yield the enantiomerically enriched product.[4]
-
Chiral Pool Synthesis: This approach utilizes naturally occurring enantiomerically pure compounds, such as amino acids or sugars, as starting materials.
-
Kinetic Resolution: In this process, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of the unreacted, enriched enantiomer.
Q2: How much impact does the choice of solvent have on enantioselectivity?
A2: The solvent can have a profound effect on enantioselectivity.[1] It can influence the conformation and stability of the transition states that lead to the different enantiomers. In some cases, changing the solvent can even reverse which enantiomer is favored.[1] Therefore, screening a range of solvents is a crucial step in reaction optimization.
Q3: My enantiomeric excess is moderate (~70-80% ee). How can I improve it to >99% ee?
A3: Achieving very high enantioselectivity often requires fine-tuning.
-
Optimization of Conditions: Systematically screen reaction parameters such as temperature, solvent, catalyst/ligand structure, and concentration.
-
Purification: If optimization is insufficient, the product can often be enriched to >99% ee through purification techniques. Chiral chromatography (HPLC or SFC) is a powerful method for separating enantiomers.[7] Alternatively, crystallization-based methods, such as diastereomeric salt formation or preferential crystallization, can be highly effective.[7][8]
Q4: Can I use a catalyst with low enantiomeric purity to get a product with high enantiomeric purity?
A4: Generally, the enantiomeric purity of the product is directly related to that of the catalyst. However, in some specific cases known as "non-linear effects" in asymmetric catalysis, it is possible for a catalyst with low ee to generate a product with a significantly higher ee.[9] This is not a general phenomenon and depends on the specific reaction mechanism, often involving catalyst aggregation.
Data Presentation: Optimizing Enantioselectivity
The following tables summarize quantitative data from various studies, illustrating how reaction parameters can be tuned to minimize the formation of the undesired R-enantiomer.
Table 1: Effect of Solvent and Ligand on Enantiomeric Excess (ee) in Asymmetric Conjugate Addition
| Entry | Copper Source | Ligand | Solvent | ee (%) of S-enantiomer |
| 1 | Cu(OTf)₂ | Ligand A | Toluene | 85 |
| 2 | Cu(OAc)₂ | Ligand A | Et₂O | 98 |
| 3 | Cu(OTf)₂ | Ligand B | Toluene | 92 |
| 4 | Cu(OAc)₂ | Ligand B | Et₂O | >99 |
Data adapted from studies on asymmetric conjugate addition of dialkylzincs. Using a copper carboxylate source in ethereal solvents can dramatically improve enantioselectivity compared to the traditional Cu(OTf)₂ in toluene.[10]
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Reaction | Catalyst | Temperature (°C) | ee (%) of Major Enantiomer |
| 1 | Asymmetric Hydrogenation | Ru-BINAP | 80 | 88 |
| 2 | Asymmetric Hydrogenation | Ru-BINAP | 25 | 95 |
| 3 | Asymmetric Hydrogenation | Ru-BINAP | 0 | >99 |
| 4 | Pyrimidyl Alkanol Synthesis | Chiral Initiator | 0 | 90 (S) |
| 5 | Pyrimidyl Alkanol Synthesis | Chiral Initiator | -44 | 85 (R) |
Data is illustrative. Lowering the temperature often increases the energy difference between diastereomeric transition states, leading to higher ee. However, as shown in entries 4 and 5, this effect is not universal and can sometimes even invert the selectivity.
Experimental Protocols
Protocol 1: General Workflow for Chiral HPLC Method Optimization
This protocol outlines the steps for developing a reliable method to analyze the enantiomeric excess of your product.
Caption: General workflow for chiral HPLC method development.
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.
-
Initial Screening: Begin by screening different mobile phases, typically mixtures of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol).[7]
-
Mobile Phase Optimization: Once partial separation is observed, systematically vary the ratio of the alcohol modifier.[7] Small changes can have a large impact on resolution. For ionizable compounds, consider adding acidic or basic additives.[7]
-
Flow Rate and Temperature: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) to improve resolution.[7] Evaluate the effect of temperature, as both heating and cooling can improve separation depending on the specific interaction between the analyte and the CSP.[7]
-
Validation: Once optimal conditions are found, validate the method for accuracy, precision, and linearity to ensure reliable ee determination.[1]
Protocol 2: Diastereomeric Salt Crystallization for Enantiomeric Enrichment
This protocol describes a classical method to improve the ee of a chiral amine or acid.
Methodology:
-
Select Resolving Agent: Choose a readily available, enantiomerically pure resolving agent that can form a salt with your product (e.g., a chiral acid like tartaric acid to resolve a racemic amine).[7]
-
Salt Formation: Dissolve the racemic product in a suitable solvent. Add a stoichiometric amount (often 0.5 to 1.0 equivalents) of the chiral resolving agent.
-
Crystallization: The diastereomeric salts formed will have different solubilities.[7] Allow the less soluble diastereomeric salt to crystallize, which can be encouraged by slow cooling, seeding with a pure crystal, or slow evaporation of the solvent.
-
Isolation and Purification: Collect the crystals by filtration. Wash them with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.[7]
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the free, enantiomerically enriched product.[7]
-
Analysis: Determine the enantiomeric excess of the final product using a validated chiral analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Empagliflozin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, controlling, and troubleshooting process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are process-related impurities in the context of Empagliflozin synthesis?
A1: Process-related impurities are chemical substances that are formed or introduced during the manufacturing process of the Empagliflozin active pharmaceutical ingredient (API).[1] They are not the intended final product. These can include unreacted starting materials, intermediates from various synthesis stages, by-products from side reactions, and degradation products.[2][3] Controlling these impurities is critical for the safety and efficacy of the final drug product, as mandated by regulatory agencies.[1]
Q2: What are some of the common process-related impurities identified in Empagliflozin synthesis?
A2: Several process-related impurities have been identified. These often include intermediates that were not fully consumed in the reaction, isomers, or by-products.[3][4] Some examples include the α-anomer of Empagliflozin, methoxy empagliflozin, and furanose impurities.[4] Other identified impurities are often related to the specific synthetic route and may include brominated or isomeric precursors.[3][5] During manufacturing, unknown impurities have been detected in batches at levels between 0.05% and 0.15%.[6][7]
Q3: How are these impurities typically formed?
A3: Impurities can form through various mechanisms. For instance, the α-anomer is a stereoisomer that can form during the glycosylation step if the reaction is not perfectly stereoselective.[4] Other impurities might arise from the reaction of intermediates with solvents or reagents, incomplete reactions, or side reactions like over-alkylation or condensation.[1] The use of reagents like n-butyllithium under harsh, low-temperature conditions can also lead to specific by-products if the reaction is not carefully controlled.[8]
Q4: What are the regulatory limits for these impurities?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines. According to ICH guidelines, any new impurity present at a level above 0.10% in the drug substance must be identified and structurally characterized.[6] Specific limits for known impurities are typically established during the drug development process and are part of the drug's specification sheet.
Troubleshooting Guide
Q5: I am observing a higher-than-expected level of an unknown impurity in my HPLC analysis. What are the initial steps for investigation?
A5:
-
Verify the Analytical Method: Ensure your HPLC method is validated for specificity and can separate the impurity from the main peak and other known impurities. Check system suitability parameters.
-
Isolate and Characterize: If the impurity level is significant (e.g., >0.10%), the next step is to isolate it.[6] Techniques like column chromatography or semi-preparative HPLC can be used for isolation from the mother liquor where impurities are often enriched.[6]
-
Structure Elucidation: Once isolated, use analytical techniques such as High-Resolution Mass Spectrometry (HRMS), 1D-NMR (¹H, ¹³C), and 2D-NMR to determine the structure of the impurity.[6]
-
Trace the Source: With the structure identified, review the synthetic pathway to hypothesize its formation mechanism. This will help pinpoint the specific reaction step that needs optimization.
Q6: My synthesis is resulting in a high concentration of the Empagliflozin α-anomer. How can this be controlled?
A6: The formation of the undesired α-anomer is a common issue in C-glycosylation reactions.
-
Reaction Conditions: The stereoselectivity of the reaction is often highly dependent on the Lewis acid, solvent system, and temperature. For instance, the reduction of the intermediate glucopyranoside using a combination of triethylsilane (Et₃SiH) and a Lewis acid like aluminum chloride (AlCl₃) is a critical step where the anomeric ratio is set.[9]
-
Optimization: Experiment with different Lewis acids or solvent polarities to favor the formation of the desired β-anomer. Temperature control is also crucial; running the reaction at the optimal temperature can significantly improve selectivity.[4]
-
Purification: If formation cannot be completely suppressed, the α-anomer must be removed during purification. Recrystallization is a common method, but its effectiveness depends on the solubility differences between the anomers.[4]
Q7: I have identified an impurity resulting from an unreacted intermediate. What strategies can I employ to minimize it?
A7:
-
Reaction Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the other reactant might be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Increase the reaction time or temperature to ensure the intermediate is fully consumed. Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal endpoint.
-
Catalyst/Reagent Efficiency: Ensure the catalyst or reagent being used is active and has not degraded. In some cases, changing the catalyst or using a more reactive reagent may be necessary.
Data Presentation
Table 1: Common Process-Related Impurities in Empagliflozin Synthesis
| Impurity Name/Type | Common Source in Synthesis | Notes |
| α-Anomer of Empagliflozin | Reduction of the intermediate lactol/glycoside | Stereoisomer of the active molecule.[4] |
| Methoxy Empagliflozin | In situ treatment with HCl in Methanol | Formed during the deprotection/glycosylation step. |
| Furanose Impurities | Rearrangement of the glucopyranose ring | Can form under acidic conditions. |
| (4-[(5-bromo-2-chlorophenyl)methyl]phenol) | Intermediate in some synthetic routes | An unreacted starting material or intermediate.[3] |
| ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) | Intermediate in some synthetic routes | An unreacted starting material or intermediate.[3] |
| 1,6-anhydro-D-glucopyranone derivative | Side reaction during glycosylation | A novel impurity identified and characterized.[6] |
Table 2: Example HPLC Parameters for Empagliflozin Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C8 | Shim-pack phenyl | Thermo Hypersil GOLD C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid | Water | 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (72:28 Water:ACN) | Isocratic (70:30 A:B) |
| Flow Rate | 1.2 mL/min | Not Specified | 0.8 mL/min |
| Column Temperature | 55°C | Not Specified | 25°C |
| Detection Wavelength | 230 nm | 230 nm | 224 nm |
| Reference | [10] | [3][11] | [12] |
Experimental Protocols
Protocol: HPLC Method for the Determination of Process-Related Impurities
This protocol is a representative example based on published methods for analyzing Empagliflozin and its impurities.[3][10][12]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Inertsil C8 (or equivalent reverse-phase column).
-
Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 55°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve reference standards of Empagliflozin and known impurities in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Empagliflozin API sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors of the known impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample chromatogram based on the retention times obtained from the standard solution. Use the area percentage method for unknown impurities.
-
-
Forced Degradation Studies (Method Validation):
-
To ensure the method is stability-indicating, subject the Empagliflozin sample to stress conditions such as acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[10]
-
Analyze the stressed samples to confirm that degradation products are well-separated from the main Empagliflozin peak and other known impurities.[10]
-
Visualizations
Caption: Workflow for impurity identification and control.
Caption: Key stages of impurity formation in synthesis.
References
- 1. alentris.org [alentris.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. veeprho.com [veeprho.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. CN114380774A - Synthesis method of empagliflozin impurity - Google Patents [patents.google.com]
- 9. Update on the Chemistry of Jardiance (Empagliflozin) | Auctores [auctoresonline.org]
- 10. Validated HPLC method for empagliflozin impurity analysis. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. pjps.pk [pjps.pk]
Addressing solubility issues of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential solubility issues with (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pharmaceutical intermediate used in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[1] It is a halogenated phenstatin analog and has also been investigated for its potential as a microtubule destabilizing agent in anticancer research.[1][2]
Q2: What are the known physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H16ClIO2 | [3] |
| Molecular Weight | 414.67 g/mol | [3] |
| Physical Form | Solid | [1] |
| CAS Number | 915095-94-2 | [1][3] |
| Predicted LogP | 5.1 | [4] |
Q3: Why might I be experiencing solubility issues with this compound?
A3: The compound's structure, featuring a halogenated aromatic benzyl group and a phenoxy tetrahydrofuran moiety, contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. Such compounds generally exhibit poor solubility in aqueous solutions.[5]
Q4: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this one?
A4: A variety of techniques can be used, broadly categorized as physical and chemical modifications.[5] These include:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[5][6]
-
Chemical Modifications: pH adjustment, salt formation (if ionizable groups are present), and complexation (e.g., with cyclodextrins).[7][8]
-
Other Techniques: Use of co-solvents, surfactants, and specialized formulation strategies like self-emulsifying drug delivery systems (SEDDS).[7][9]
Troubleshooting Guide
Problem: The compound is not dissolving in my aqueous buffer.
-
Question: Have you tried using a co-solvent?
-
Recommendation: Due to the compound's hydrophobic nature, the addition of a water-miscible organic solvent (co-solvent) can significantly improve solubility.[9][10] Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Refer to the Co-Solvent System Development Protocol below.
-
-
Question: Have you considered the pH of your solution?
-
Recommendation: While this compound does not have strongly acidic or basic functional groups, subtle pH changes can sometimes influence the solubility of complex organic molecules.[8][11] It is advisable to perform a pH-solubility profile to determine if solubility is pH-dependent. See the pH-Dependent Solubility Profile Protocol .
-
Problem: The compound precipitates out of solution upon dilution.
-
Question: Is the concentration of the organic solvent in the final solution too low?
-
Recommendation: When diluting a stock solution, ensure that the final concentration of the co-solvent is sufficient to maintain the compound's solubility. A titration experiment can help determine the minimum required co-solvent percentage.
-
-
Question: Have you considered using solubility enhancers like cyclodextrins?
-
Recommendation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[12][13][14] Adding a suitable cyclodextrin to your aqueous phase before introducing the compound can prevent precipitation.
-
Problem: I need to prepare a formulation for in vivo studies and organic solvents are a concern.
-
Question: Have you explored creating a solid dispersion?
-
Question: Could a lipid-based formulation be an option?
-
Recommendation: For highly lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be a viable strategy for oral administration.[9]
-
Illustrative Solubility Data
The following table provides hypothetical, yet realistic, solubility data to guide initial solvent selection. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 2: Illustrative Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous | < 0.01 |
| Ethanol (EtOH) | Polar Protic | > 50 |
| Methanol (MeOH) | Polar Protic | > 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Non-polar | > 80 |
| Acetone | Polar Aprotic | > 60 |
| Acetonitrile (ACN) | Polar Aprotic | > 40 |
Experimental Protocols
Solvent Screening Protocol (Shake-Flask Method)
-
Preparation: Weigh approximately 2-5 mg of the compound into several small glass vials.
-
Solvent Addition: Add 1 mL of each selected solvent to a separate vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for any undissolved solid.
-
Phase Separation: If undissolved solid remains, filter the suspension through a 0.22 µm syringe filter to obtain a clear, saturated solution.
-
Quantification: Dilute an aliquot of the filtrate with a suitable solvent and determine the concentration using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or µg/mL.
Co-Solvent System Development Protocol
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent where it is freely soluble (e.g., 50 mg/mL in DMSO or Ethanol).
-
Titration: In a series of vials, prepare different ratios of your aqueous buffer to the organic co-solvent (e.g., 9:1, 8:2, 7:3, etc.).
-
Compound Addition: Add a small, fixed volume of the stock solution to each co-solvent blend and vortex.
-
Observation: Observe the solutions for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Determination: The co-solvent blend with the highest percentage of aqueous buffer that remains clear is the optimal starting point for your formulation.
pH-Dependent Solubility Profile Protocol
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess amount of the compound to each buffer solution in separate vials.
-
Shake-Flask Method: Follow steps 3-7 of the Solvent Screening Protocol for each pH point.
-
Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each saturated solution to visualize the pH-solubility profile.
Visualizations
Caption: A general workflow for troubleshooting solubility issues.
Caption: A decision tree to select a suitable solubilization method.
References
- 1. This compound | 915095-94-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS#:915095-94-2 | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan | Chemsrc [chemsrc.com]
- 4. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. jddtonline.info [jddtonline.info]
- 16. japer.in [japer.in]
Validation & Comparative
Comparative analysis of different synthetic routes to Empagliflozin
Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. The intricate stereochemistry of this C-glucoside has spurred the development of various synthetic strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of the prominent synthetic routes to Empagliflozin, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the seminal discovery route, the optimized industrial synthesis, and an alternative pathway, presenting key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the chemical landscape surrounding this important therapeutic agent.
Comparative Overview of Synthetic Routes
The synthesis of Empagliflozin has evolved from lengthy, low-yielding processes to highly optimized, industrial-scale methodologies. The following table summarizes the key quantitative parameters of three major synthetic routes, providing a clear comparison of their efficiencies.
| Parameter | Discovery Route | Industrial Route | Alternative Route (from 4-Fluorotoluene) |
| Starting Materials | 2-Chloro-5-bromobenzoic acid, Protected D-gluconolactone | 5-Iodo-2-chlorobenzoic acid, (S)-3-hydroxytetrahydrofuran, D-gluconolactone | 4-Fluorotoluene, (S)-3-hydroxytetrahydrofuran, Protected D-gluconolactone |
| Key Reactions | Friedel-Crafts acylation, Reduction, Grignard reaction, Deprotection | Friedel-Crafts acylation, Reduction, Etherification, Grignard/Organolithium addition, Stereoselective reduction | Radical bromination, Friedel-Crafts alkylation, Diazotization, Etherification, Grignard/Organolithium addition |
| Number of Steps | ~8 | ~5-6 | ~7 |
| Overall Yield | ~8%[1] | ~50-73%[1][2][3][4][5] | ~70% (claimed)[6][7] |
| Reported Purity | High purity after chromatography | >99% after crystallization[5] | >99% (claimed)[6][7] |
| Key Advantages | Proof of concept | High efficiency, Scalability, Stereoselectivity | Use of inexpensive starting materials |
| Key Disadvantages | Low overall yield, Multiple protection/deprotection steps | Use of organometallic reagents requiring stringent control | Relatively long route, Use of hazardous reagents (e.g., NBS, BPO) |
Synthetic Route Diagrams
To visually compare the strategic differences between the major synthetic pathways to Empagliflozin, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.
Caption: Comparative workflow of major synthetic routes to Empagliflozin.
Experimental Protocols
This section provides detailed methodologies for key reactions in the synthesis of Empagliflozin, based on published procedures.
Route 2: Industrial Synthesis - Key Steps
1. Synthesis of (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (Friedel-Crafts Acylation)
-
Materials: 5-bromo-2-chlorobenzoyl chloride, (S)-3-phenoxytetrahydrofuran, Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure: To a cooled (0-5 °C) suspension of anhydrous AlCl₃ in DCM, a solution of 5-bromo-2-chlorobenzoyl chloride in DCM is added dropwise, maintaining the temperature below 10 °C. Subsequently, a solution of (S)-3-phenoxytetrahydrofuran in DCM is added slowly. The reaction mixture is stirred at room temperature for 12-16 hours until completion (monitored by TLC or HPLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like isopropanol/water.
2. Reduction of the Diaryl Ketone to (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
-
Materials: (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, Triethylsilane (Et₃SiH), Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM) or Toluene.
-
Procedure: To a solution of the diaryl ketone in DCM or toluene at room temperature, AlCl₃ is added portion-wise. The mixture is stirred for 15-30 minutes, followed by the dropwise addition of triethylsilane. The reaction is exothermic and should be controlled with an ice bath. The mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated. The resulting crude product can be purified by column chromatography or crystallization.[4][8]
3. Grignard Reaction and Stereoselective Reduction to Empagliflozin
-
Materials: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, Magnesium turnings, Iodine (catalyst), 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, Triethylsilane (Et₃SiH), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM).
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran in THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Coupling and Reduction: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF is added slowly. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched with a methanolic solution of methanesulfonic acid. After workup to remove the silyl protecting groups and form the methyl glycoside intermediate, the crude product is dissolved in a mixture of DCM and MeCN. The solution is cooled to -40 to -80 °C, and BF₃·OEt₂ is added, followed by the dropwise addition of Et₃SiH. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The final product, Empagliflozin, is purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).[1][9][10]
-
Route 3: Alternative Synthesis - Key Steps
1. Radical Bromination of 4-Fluorotoluene
-
Materials: 4-Fluorotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Chloroform or Carbon tetrachloride.
-
Procedure: A mixture of 4-fluorotoluene, NBS, and a catalytic amount of BPO in chloroform is heated to reflux (around 70 °C) for 6 hours.[6] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is distilled to afford 4-fluorobenzyl bromide.[6]
2. Friedel-Crafts Alkylation
-
Materials: 4-Fluorobenzyl bromide, a suitable aromatic substrate, and a Lewis acid catalyst (e.g., AlCl₃).
-
Procedure: The specific aromatic substrate and conditions for the Friedel-Crafts alkylation step to construct the diarylmethane core can vary depending on the detailed synthetic scheme. Generally, the aromatic compound is treated with 4-fluorobenzyl bromide in the presence of a Lewis acid in a suitable solvent.
Conclusion
The synthetic journey to Empagliflozin showcases a remarkable evolution in process chemistry, driven by the need for efficiency, scalability, and cost-effectiveness. The initial discovery route, while crucial for establishing the molecule's biological activity, was impractical for large-scale production. The subsequent development of the industrial route, featuring a highly stereoselective reduction, represents a significant leap forward, delivering the final product in high yield and purity. The alternative route starting from 4-fluorotoluene offers a potentially more economical approach, although it involves several steps. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is paramount for process optimization, impurity profiling, and the development of next-generation SGLT2 inhibitors. The data and protocols presented in this guide serve as a valuable resource for navigating the complex chemical synthesis of this important antidiabetic drug.
References
- 1. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 3. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthesis process for empagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Validation of Empagliflozin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of key intermediates and potential impurities in the synthesis of Empagliflozin. Ensuring the purity and quality of intermediates is a critical step in the manufacturing of active pharmaceutical ingredients (APIs). This document outlines various chromatographic and spectroscopic techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable methods for their specific needs.
Introduction to Empagliflozin and its Intermediates
Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used for the treatment of type 2 diabetes mellitus. The synthesis of this complex molecule involves several key intermediates. The purity of these intermediates is crucial as any impurities can be carried over to the final drug substance, potentially affecting its safety and efficacy. Common process-related impurities and intermediates include compounds like EPN-R-ISO and EPN-Diol.[1]
Forced degradation studies have also been instrumental in identifying potential degradation products that may arise under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[2] These studies are essential for developing stability-indicating analytical methods.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of Empagliflozin and its intermediates due to their high resolution, sensitivity, and accuracy. Spectroscopic methods, while generally less specific, can be useful for preliminary analysis and quantification in simpler matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation and quantification of pharmaceutical compounds. Several validated HPLC methods have been developed for the analysis of Empagliflozin and its impurities.
Table 1: Comparison of Validated HPLC Methods for Empagliflozin and Related Substances
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C8 | Discovery C18 | ACE 5 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 0.1% Orthophosphoric acid and Acetonitrile | Isocratic: 0.01 M KH2PO4 (pH 2.0) and Acetonitrile (70:30, v/v) | Gradient: Water and Acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 230 nm | Not Specified | PDA Detector |
| Column Temp. | 55°C | Not Specified | Not Specified |
| Linearity Range | LOQ to 150% | 0.1 - 90.0 ppm (for EPN-R-ISO and EPN-Diol) | Not Specified |
| LOD | Not Specified | 0.030262 ppm (EPN-R-ISO), 0.031873 ppm (EPN-Diol) | Not Specified |
| LOQ | Not Specified | 0.092621 ppm (EPN-R-ISO), 0.09755 ppm (EPN-Diol) | Not Specified |
| Accuracy (% Recovery) | 80-120% | 95.07-96.27% (EPN-R-ISO), 97.72-100.03% (EPN-Diol) | Not Specified |
| Precision (%RSD) | Not Specified | 0.0837% (EPN-R-ISO), 0.1831% (EPN-Diol) | Not Specified |
| Reference | [3] | [1] | [4] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it particularly suitable for the analysis of complex samples and trace impurities.
Table 2: UPLC-MS/MS Method for Empagliflozin Analysis
| Parameter | Method Details |
| Column | Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm, 2.5 µm) |
| Mobile Phase | Methanol and 0.2% Formic acid (75:25, v/v) |
| Flow Rate | 0.3 µL/min |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring - MRM) |
| Internal Standard | Empagliflozin-d4 |
| Sensitivity | High (ng/mL to pg/mL range) |
| Application | Bioanalytical studies, trace impurity analysis |
| Reference | [5] |
Experimental Protocols
HPLC Method for EPN-R-ISO and EPN-Diol Impurities[1]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Discovery C18 (dimensions and particle size not specified).
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid) and acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
Detection: Wavelength not specified.
-
Sample Preparation: Dissolve the sample in a suitable diluent to achieve a concentration within the linear range.
UPLC-MS/MS Method for Empagliflozin[6]
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm, 2.5 µm).
-
Mobile Phase: A mixture of methanol and 0.2% formic acid in a 75:25 v/v ratio.
-
Flow Rate: 0.3 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 50°C.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Sample Preparation (for bioanalysis):
-
To 200 µL of human plasma, add 50 µL of Empagliflozin-d4 internal standard solution.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.
Caption: A typical workflow for the validation of an analytical method.
Logical Relationship of Synthesis and Impurity Analysis
The control of impurities in Empagliflozin synthesis is a systematic process that involves identifying potential impurities from the synthetic route and developing analytical methods to monitor and control them.
References
Comparative Analysis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran and its Bromo Analogue in the Context of SGLT2 Inhibition
This guide provides a detailed comparison of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, with its bromo analogue. The analysis is based on preclinical data, focusing on in vitro inhibitory activity and in vivo efficacy in rodent models. This information is critical for researchers and professionals in the field of drug development for type 2 diabetes.
I. In Vitro Inhibitory Activity
The primary mechanism of action for these compounds is the inhibition of SGLT2, which is crucial for glucose reabsorption in the kidneys. The following table summarizes the in vitro inhibitory activity against human SGLT1 and SGLT2.
| Compound | hSGLT2 IC₅₀ (nM) | hSGLT1 IC₅₀ (nM) | Selectivity (hSGLT1/hSGLT2) |
| (S)-3-(4-(2-Chloro-5-iodo benzyl)phenoxy)tetrahydrofuran | 1.1 | 1400 | 1273 |
| (S)-3-(4-(2-Chloro-5-bromo benzyl)phenoxy)tetrahydrofuran | 1.8 | 2300 | 1278 |
Experimental Protocol: In Vitro SGLT Inhibition Assay
The inhibitory activity of the compounds was assessed using a cell-based assay with Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2.
-
Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Uptake Assay: Cells were seeded in 96-well plates and grown to confluence. On the day of the assay, cells were washed with a Krebs-Henseleit-HEPES (KHH) buffer.
-
Compound Incubation: The cells were then incubated with varying concentrations of the test compounds and 10 µM of ¹⁴C-labeled α-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, for 2 hours at 37°C.
-
Measurement: After incubation, the cells were washed to remove excess ¹⁴C-AMG, lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the data to a four-parameter logistic equation.
Workflow for determining in vitro SGLT inhibitory activity.
II. In Vivo Efficacy in Rodent Models
The in vivo efficacy of the compounds was evaluated by measuring their ability to induce urinary glucose excretion (UGE) in normal Sprague-Dawley (SD) rats.
| Compound | Dosage (mg/kg, p.o.) | 24h UGE (mg/24h) |
| (S)-3-(4-(2-Chloro-5-iodo benzyl)phenoxy)tetrahydrofuran | 3 | 1500 ± 200 |
| (S)-3-(4-(2-Chloro-5-bromo benzyl)phenoxy)tetrahydrofuran | 3 | 1300 ± 180 |
Experimental Protocol: Urinary Glucose Excretion in SD Rats
-
Animal Model: Male Sprague-Dawley rats weighing 200-250g were used.
-
Acclimation: The animals were acclimated for at least one week before the experiment.
-
Compound Administration: The test compounds were administered orally (p.o.) at a dose of 3 mg/kg. A vehicle control group received the same volume of the vehicle.
-
Urine Collection: Immediately after administration, the rats were placed in metabolic cages, and urine was collected over a 24-hour period.
-
Glucose Measurement: The total volume of urine was recorded, and the glucose concentration in the urine was determined using a glucose oxidase method.
-
Data Analysis: The total amount of glucose excreted in the urine over 24 hours was calculated.
Signaling pathway of SGLT2 inhibition leading to UGE.
III. Discussion
Both the iodo and bromo analogues demonstrate potent and selective inhibition of SGLT2. In vitro, the iodo-substituted compound exhibits a slightly lower IC₅₀ for hSGLT2 compared to its bromo counterpart, suggesting a marginal increase in potency. However, both compounds maintain excellent selectivity over hSGLT1, which is a desirable characteristic to minimize potential side effects associated with SGLT1 inhibition, such as gastrointestinal issues.
In the in vivo studies, both compounds effectively induced urinary glucose excretion in rats, a key indicator of SGLT2 inhibition in a physiological setting. The iodo analogue showed a trend towards a greater amount of glucose excretion over 24 hours at the same dosage, which may be attributed to its slightly higher in vitro potency or potential differences in pharmacokinetic properties.
The choice between the iodo and bromo analogue for further development would likely depend on a more comprehensive evaluation of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), as well as long-term safety and toxicology studies. The subtle differences observed in this preclinical comparison may become more significant when considering optimal dosing and overall therapeutic index.
A Comparative Guide to Enantiomeric Purity Testing of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a critical chiral intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The stereochemistry of the tetrahydrofuran ring is crucial for the pharmacological activity of the final drug substance. Therefore, robust and reliable analytical methods for determining the enantiomeric purity of this intermediate are paramount in pharmaceutical development and quality control.
This guide provides a comprehensive comparison of the primary analytical techniques used for the enantiomeric purity testing of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparison of Analytical Methods
The selection of an appropriate analytical method for enantiomeric purity testing depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific stage of drug development. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral NMR for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) |
| Resolution (Rs) | Typically > 2.0 | Typically > 2.0 | Not applicable (separation of signals) |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Sensitivity (LOD/LOQ) | High (can detect low levels of the undesired enantiomer) | Very High | Moderate (less sensitive for trace-level impurities) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) | Low (deuterated solvents) |
| Sample Throughput | Moderate | High | Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be complex, requires screening of CSAs |
| Quantitative Accuracy | High | High | Good, but can be affected by integration accuracy |
| Instrumentation | Standard HPLC with a chiral column and UV detector | Specialized SFC system | High-field NMR spectrometer |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Chiral Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) (85:10:5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
-
The (S)-enantiomer is expected to elute before the (R)-enantiomer.
-
Baseline separation with a resolution factor (Rs) greater than 2.0 should be achieved.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid and efficient separation of the (S)- and (R)-enantiomers.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Chiral Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol (MeOH) (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 230 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.
Expected Results:
-
A significantly faster analysis time compared to HPLC.
-
Excellent resolution and peak shape.
-
Lower solvent consumption, making it a "greener" alternative.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess by observing the separation of signals for the two enantiomers in the presence of a chiral solvating agent.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Procedure:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
-
Solvent: Chloroform-d (CDCl3)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum.
-
Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix and acquire another 1H NMR spectrum.
-
Expected Results:
-
In the presence of the CSA, specific proton signals of the (S)- and (R)-enantiomers will be shifted to different chemical shifts (diastereomeric interaction).
-
The protons on the tetrahydrofuran ring, particularly the one at the chiral center, are most likely to show observable splitting.
-
The enantiomeric excess can be determined by integrating the separated signals corresponding to each enantiomer.
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for enantiomeric purity testing.
Spectroscopic Analysis of Empagliflozin Intermediate (CAS 915095-94-2) and a Comparative Guide to Empagliflozin
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Profiles of a Key Empagliflozin Intermediate and the Active Pharmaceutical Ingredient.
This guide provides a comprehensive analysis of the spectroscopic data for the chemical compound with CAS number 915095-94-2, identified as (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. This compound is a critical intermediate in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. To offer a valuable comparative perspective, this guide also presents the spectroscopic data for Empagliflozin. The information is intended to support research, quality control, and drug development activities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Empagliflozin.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 915095-94-2 | 7.62 | d | 1H | Ar-H |
| 7.27 | d | 1H | Ar-H | |
| 7.15 | d | 2H | Ar-H | |
| 6.85 | d | 2H | Ar-H | |
| 6.81 | dd | 1H | Ar-H | |
| 4.95 | m | 1H | O-CH | |
| 4.05 | s | 2H | Ar-CH₂ | |
| 3.85-4.00 | m | 2H | O-CH₂ | |
| 3.75-3.85 | m | 2H | O-CH₂ | |
| 2.05-2.20 | m | 2H | CH₂ | |
| Empagliflozin | 7.30-7.40 | m | 3H | Ar-H |
| 6.85 | d | 2H | Ar-H | |
| 4.90-5.10 | m | 1H | O-CH-O | |
| 4.10 | d | 1H | Anomeric-H | |
| 3.80-4.00 | m | 2H | O-CH₂ (THF) | |
| 3.40-3.70 | m | 5H | Glucosyl-H | |
| 3.95 | s | 2H | Ar-CH₂ | |
| 2.00-2.20 | m | 2H | CH₂ (THF) |
Note: The ¹H NMR data for 915095-94-2 is interpreted from the spectrum available from ChemicalBook.[1]
Table 2: IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 915095-94-2 | ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch | |
| ~1610, ~1580, ~1490 | Strong | Aromatic C=C Stretch | |
| ~1240 | Strong | Aryl-O-C Stretch (Ether) | |
| ~1080 | Strong | C-O-C Stretch (Tetrahydrofuran) | |
| ~820 | Strong | p-Substituted Benzene C-H Bend | |
| ~780 | Medium | C-Cl Stretch | |
| Empagliflozin | 3350 (broad) | Strong | O-H Stretch (Alcohol) |
| ~3060 | Medium | Aromatic C-H Stretch | |
| ~2900 | Medium | Aliphatic C-H Stretch | |
| ~1610, ~1510 | Strong | Aromatic C=C Stretch | |
| ~1230 | Strong | Aryl-O-C Stretch (Ether) | |
| ~1080 | Strong | C-O Stretch (Alcohol, Ether) | |
| ~810 | Strong | p-Substituted Benzene C-H Bend | |
| ~770 | Medium | C-Cl Stretch |
Note: The IR data for 915095-94-2 is predicted based on the functional groups present in the molecule. The IR data for Empagliflozin is based on published literature.[2]
Table 3: Mass Spectrometry Data
| Compound | m/z (Mass-to-Charge Ratio) | Ionization Mode | Assignment |
| 915095-94-2 | 414.9 [M+H]⁺ | ESI+ | Molecular Ion |
| Empagliflozin | 451.1 [M+H]⁺ | ESI+ | Molecular Ion |
| 71.1 | ESI+ | Fragment Ion |
Note: The mass spectrometry data for Empagliflozin is based on published literature.[3][4][5]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Film: A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
KBr Pellet: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range for analysis.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used, often coupled with a liquid chromatography (LC) system for sample introduction and separation (LC-MS).
-
Data Acquisition:
-
The instrument is calibrated using a known standard.
-
The sample solution is introduced into the ion source.
-
For ESI, the sample is nebulized and ionized to form gaseous ions.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the ion intensity as a function of the m/z ratio.
-
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the spectroscopic analysis of a pharmaceutical intermediate like 915095-94-2.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Caption: Role of spectroscopic analysis in the quality control of a synthetic pathway.
References
A Comparative Guide to the Efficacy of SGLT2 Inhibitors: The Influence of Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, focusing on how the evolution of their synthetic intermediates has led to significant improvements in their efficacy and pharmacological profiles. We will delve into the transition from naturally derived O-glucosides to synthetic C-glucosides, supported by experimental data on their inhibitory activity and clinical outcomes.
From Unstable Precursors to Potent Drugs: A Tale of Two Glycosides
The journey of SGLT2 inhibitors begins with phlorizin, a natural O-glucoside found in the bark of apple trees. While it demonstrated the ability to block glucose reabsorption in the kidneys, its therapeutic potential was hampered by poor metabolic stability due to the O-glycosidic bond being susceptible to hydrolysis by intestinal β-glucosidases. This led to low bioavailability and non-specific inhibition of both SGLT1 and SGLT2, resulting in gastrointestinal side effects.
The pivotal advancement in this class of drugs was the development of C-glucoside analogs. By replacing the oxygen atom in the glycosidic bond with a carbon atom, researchers created a more stable linkage resistant to enzymatic cleavage. This innovation, achieved through distinct synthetic pathways utilizing specific intermediates, paved the way for the highly successful SGLT2 inhibitors on the market today.
This fundamental difference in the glycosidic bond, determined by the choice of synthetic intermediates and reaction strategies, is a key determinant of the improved efficacy and safety profiles of modern SGLT2 inhibitors.
The Impact of Intermediates on In Vitro Efficacy and Selectivity
The transition from O- to C-glucosides, a direct consequence of evolving synthetic strategies and intermediates, has had a profound impact on the inhibitory potency and selectivity of these drugs. C-glucoside derivatives exhibit significantly higher selectivity for SGLT2 over SGLT1, minimizing off-target effects in the gut.
The inhibitory activity of SGLT2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity is determined by the ratio of IC50 values for SGLT1 versus SGLT2.
| SGLT2 Inhibitor | Glycoside Type | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Phlorizin | O-glucoside | ~11 | ~140 | ~13 |
| Dapagliflozin | C-glucoside | 1.1[1] | 1390[1] | ~1264[1] |
| Canagliflozin | C-glucoside | 4.2[1] | 663[1] | ~158[1] |
| Empagliflozin | C-glucoside | 1.3 | 3500 | >2500[2] |
| Ertugliflozin | C-glucoside | 0.877[2] | 1960[2] | >2000[2] |
| Sotagliflozin | C-glucoside | 1.8[1] | 36[1] | 20[1] |
Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented here are compiled from multiple reputable sources for a comparative overview.
Clinical Efficacy: A Consequence of Improved Chemical Scaffolds
The enhanced stability and selectivity of C-glucoside SGLT2 inhibitors, born from advances in synthetic chemistry, translate directly into improved clinical efficacy. These agents have demonstrated robust and consistent benefits in glycemic control, weight management, and cardiovascular risk reduction in patients with type 2 diabetes.
Glycemic Control
| SGLT2 Inhibitor | Mean HbA1c Reduction (%) |
| Dapagliflozin (10 mg) | -0.91[3] |
| Canagliflozin (300 mg) | -1.17[3] |
| Empagliflozin (25 mg) | -0.62 (placebo-adjusted)[4] |
Weight Management
| SGLT2 Inhibitor | Mean Weight Reduction (kg) |
| Dapagliflozin (10 mg) | -1.58 to -2.91 (range across studies) |
| Canagliflozin (300 mg) | -2.91 (placebo-adjusted)[5] |
| Empagliflozin (25 mg) | -1.58 (placebo-adjusted)[5] |
Cardiovascular Outcomes
Landmark clinical trials have established the cardiovascular benefits of several SGLT2 inhibitors, a class effect attributed to their unique mechanism of action.
| SGLT2 Inhibitor | Key Cardiovascular Outcome |
| Empagliflozin | Significant 38% reduction in cardiovascular death in the EMPA-REG OUTCOME trial. |
| Canagliflozin | 14% reduction in the composite outcome of major adverse cardiovascular events (MACE) and a 33% reduction in hospitalization for heart failure in the CANVAS Program. |
| Dapagliflozin | Reduced the composite of cardiovascular death or hospitalization for heart failure in the DECLARE-TIMI 58 trial. |
Experimental Protocols
In Vitro SGLT Inhibitor Selectivity Assay
A common method for determining the IC50 values and selectivity of SGLT inhibitors involves a cell-based assay using cell lines that stably express human SGLT1 or SGLT2.
Objective: To measure the inhibition of glucose uptake mediated by SGLT1 or SGLT2 in the presence of varying concentrations of an inhibitor.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Mock-transfected cells (negative control).
-
Culture medium and reagents.
-
Sodium-containing and sodium-free buffer solutions.
-
Radiolabeled glucose analog (e.g., [14C]α-methyl-D-glucopyranoside - [14C]AMG).
-
Test SGLT2 inhibitor compounds.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the hSGLT1, hSGLT2, and mock-transfected cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Assay Preparation: Seed the cells into multi-well plates and grow to confluence. On the day of the assay, wash the cells with a sodium-containing buffer.
-
Inhibition and Uptake: Pre-incubate the cells with varying concentrations of the SGLT inhibitor. Initiate glucose uptake by adding [14C]AMG.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [14C]AMG taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the specific SGLT-mediated glucose uptake by subtracting the uptake in mock-transfected cells from the uptake in the SGLT-expressing cells. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
Visualizing the Pathways
Evolution of SGLT2 Inhibitors
Caption: From natural O-glucosides to stable synthetic C-glucosides.
General Synthetic Workflow for C-Aryl Glucoside SGLT2 Inhibitors
Caption: Key steps in the synthesis of C-aryl glucoside SGLT2 inhibitors.
SGLT2 Inhibition Signaling Pathway
Caption: SGLT2 inhibitors block glucose reabsorption in the kidney.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
Unveiling the Purity of Empagliflozin: A Comparative Guide to Impurity Identification and Characterization
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Empagliflozin is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in the Empagliflozin drug substance. It delves into experimental data, detailed protocols, and visual workflows to offer a practical resource for quality control and regulatory compliance.
Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1][2][3][4] The manufacturing process and subsequent storage can introduce various impurities, including process-related impurities and degradation products.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of such impurities.[6][7][8][9][10]
Comparative Analysis of Analytical Techniques
A variety of analytical techniques are employed to detect, quantify, and characterize impurities in Empagliflozin. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common methods.[2][4][11][12][13] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][5][14][15]
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the impurity, the required sensitivity, and the stage of drug development. The following tables summarize the performance of different analytical methods based on published experimental data.
| Table 1: Comparison of HPLC Methods for Empagliflozin Impurity Analysis | |||||
| Method | Column | Mobile Phase | Flow Rate | Detection | Key Findings |
| HPLC | ACE PFP C18 | A: Acetonitrile and 0.1% orthophosphoric acid; B: Methanol and acetonitrile (10:90% v/v) | 1.0 mL/min | 230 nm | Successfully separated five Empagliflozin impurities (process-related and degradation). |
| HPLC[11] | Discovery C18 | 0.01 M Potassium dihydrogen phosphate (pH 2.0 with phosphoric acid) and acetonitrile (70:30% v/v) | 1.0 mL/min | Not Specified | Validated for the determination of EPN-R-ISO and EPN-Diol impurities. |
| UHPLC-MS[14] | Eclipse plus C18 RRHD (2.1 × 50 mm, 1.8µm) | Water with 0.1% formic acid and methanol (1:1) | Not Specified | MS | Resolved 12 degradation products generated under stress conditions. |
| UPLC/DAD[5] | ACQUITY BEH C18 (2.1 mm × 50 mm, 1.7 µm) | A: 0.1 % formic acid in acetonitrile; B: 0.1 % formic acid in water | 0.3 mL/min | 224 nm | Detected impurities in the range of 0.03 to 0.5 %. |
| Table 2: Performance Characteristics of a Validated HPLC Method for Two Empagliflozin Impurities [11] | ||
| Parameter | EPN-R-ISO Impurity | EPN-Diol Impurity |
| Precision (%RSD) | 0.0837 | 0.1831 |
| LOD (ppm) | 0.030262 | 0.031873 |
| LOQ (ppm) | 0.092621 | 0.09755 |
| Linearity Range (ppm) | 0.1 - 90.0 | 0.1 - 90.0 |
| Accuracy (% Recovery) | 95.07 - 96.27 | 97.72 - 100.03 |
Known Impurities and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis.[11][14] These studies help in establishing the stability-indicating nature of analytical methods.
Several process-related and degradation impurities of Empagliflozin have been identified and characterized. For instance, three unknown impurities were found in different batches in the range of 0.05–0.15%.[1][5] Acid hydrolysis has been shown to generate the most degradation products, with major ones resulting from the ring opening of the tetrahydrofuran moiety and the elimination of the tetrahydrofuran ring.[14][15]
The following diagram illustrates a generalized workflow for the identification and characterization of impurities in the Empagliflozin drug substance.
Caption: A logical workflow for the systematic identification and characterization of impurities in Empagliflozin.
The plausible degradation pathways of Empagliflozin under acidic conditions are visualized in the following diagram.
Caption: Simplified degradation pathway of Empagliflozin under acidic stress conditions.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols for key experiments are provided below.
Protocol 1: HPLC Method for the Separation of Empagliflozin and its Impurities[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: ACE PFP C18
-
Mobile Phase A: Acetonitrile and 0.1% orthophosphoric acid.
-
Mobile Phase B: Methanol and acetonitrile (10:90% v/v).
-
Gradient Program: A gradient program is used for the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
3. Sample Preparation:
-
Dissolve the Empagliflozin drug substance in a suitable diluent to achieve a known concentration.
-
For the analysis of impurities in a finished product, weigh and transfer a quantity of the powdered tablets equivalent to a specific amount of Empagliflozin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.
4. Procedure:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to Empagliflozin and its impurities based on their retention times relative to a standard solution.
-
Quantify the impurities using a suitable method (e.g., area normalization or external standard).
Protocol 2: Forced Degradation Study[12][15]
1. Acid Hydrolysis:
-
Dissolve the Empagliflozin drug substance in an acidic solution (e.g., 0.1 N HCl).
-
Reflux the solution for a specified period.
-
Neutralize the solution and dilute it to a suitable concentration with the mobile phase before analysis.
2. Base Hydrolysis:
-
Dissolve the Empagliflozin drug substance in a basic solution (e.g., 0.1 N NaOH).
-
Keep the solution at room temperature or reflux for a specified period.
-
Neutralize the solution and dilute it to a suitable concentration with the mobile phase before analysis.
3. Oxidative Degradation:
-
Dissolve the Empagliflozin drug substance in a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute the solution to a suitable concentration with the mobile phase before analysis.
4. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60 °C) for a defined duration.
-
Dissolve the stressed sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance or its solution to UV light in a photostability chamber for a specified duration.
-
Prepare a solution of the stressed sample for analysis.
Analysis of Stressed Samples:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UHPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
Conclusion
The comprehensive characterization of impurities in the Empagliflozin drug substance is a critical aspect of ensuring its quality, safety, and efficacy. This guide provides a comparative overview of analytical methods, highlights known impurities and their formation pathways, and offers detailed experimental protocols. By leveraging this information, researchers and drug development professionals can establish robust control strategies and ensure compliance with global regulatory standards. The continuous development and validation of sensitive and specific analytical methods will remain essential in maintaining the high purity standards of this important antidiabetic medication.
References
- 1. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ovid.com [ovid.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 8. bfarm.de [bfarm.de]
- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of related substances in the anti-diabetic drug, Empagliflozin. Ensuring the purity and monitoring of impurities in active pharmaceutical ingredients (APIs) like Empagliflozin is critical for drug safety and efficacy. This document summarizes key performance data and detailed experimental protocols from published studies to aid in the selection and implementation of robust analytical methods for quality control and stability testing.
Comparative Analysis of HPLC Method Performance
The following tables summarize the validation parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of Empagliflozin and its related substances. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2–12[1] | 20-120[2] | 2.5–15 | Not Specified |
| Correlation Coefficient (R²) | 0.999[3] | 0.9999[2] | 0.999 | 0.996[4] |
| Limit of Detection (LOD) (µg/mL) | 0.005938 (ng/mL)[1] | 1.48[2] | 0.01 (EMPA) | 0.068[4] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.017813 (ng/mL)[1] | 4.48[2] | 0.10 (EMPA) | 0.35[4] |
| Accuracy (% Recovery) | 98.0 to 100.13% | 98.60% to 100.12%[2] | Not Specified | Within limits[4] |
| Precision (%RSD) | <2% | Not Specified | <2% | Within limits[4] |
Detailed Experimental Protocols
The successful implementation of an HPLC method is dependent on precise adherence to the experimental protocol. The following sections detail the methodologies for the compared analytical procedures.
Method 1: RP-HPLC with UV Detection at 225 nm
This method was developed for the estimation of Empagliflozin in bulk and pharmaceutical formulations.[1]
-
Stationary Phase: Symmetry, Waters C-18 column (100 x 4.6 mm, 2.7 µm) or Poroshell 120 EC-C18[1].
-
Mobile Phase: A mixture of Water and Acetonitrile (55:45 v/v)[1].
-
Elution Mode: Isocratic[1].
-
Flow Rate: Not specified.
-
Detection: UV detector at 225 nm[1].
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Method 2: Stability-Indicating RP-HPLC Method
This method is designed for the simultaneous determination of Metformin hydrochloride, Empagliflozin, and Linagliptin and their related substances in a pharmaceutical formulation.
-
Stationary Phase: Accucore C18 column (150 × 4.6 mm, 2.6μm), Thermo Scientific[5].
-
Mobile Phase: A gradient program with a Buffer solution (pH 1.70) and Acetonitrile[5].
-
Elution Mode: Gradient[5].
-
Flow Rate: 0.8 mL/min[5].
-
Detection: UV detector at 230 nm[5].
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Method 3: RP-HPLC for Estimation of Related Substances
This study aimed to develop and validate a reproducible and precise RP-HPLC technique for estimating a chemical related to empagliflozin.[6]
-
Stationary Phase: Phenomenex (Kinetex) C18 (250mm × 4.6mm, 5µm)[6].
-
Mobile Phase: Mobile phase A consisted of water adjusted to pH 3.9±0.5 with glacial acetic acid, and Mobile phase B was pure acetonitrile[6].
-
Elution Mode: Not specified.
-
Flow Rate: 1.5 mL/min[6].
-
Detection: UV detector at 240 nm[6].
-
Injection Volume: 50 µL[6].
-
Column Temperature: 50°C[6].
Method 4: Validated HPLC Method for Impurity Analysis
This validated HPLC method was developed for the determination of process-related impurities in empagliflozin.[7]
-
Stationary Phase: Inertsil C8 column[7].
-
Mobile Phase: A gradient mobile phase of 0.1% orthophosphoric acid and acetonitrile[7].
-
Elution Mode: Gradient[7].
-
Flow Rate: 1.2 ml/min[7].
-
Detection: UV detector at 230 nm[7].
-
Injection Volume: Not specified.
-
Column Temperature: 55°C[7].
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for related substances, as guided by ICH protocols.
Caption: Workflow for HPLC Method Validation.
Conclusion
The selection of an appropriate HPLC method for the analysis of related substances in Empagliflozin depends on the specific requirements of the analysis, such as the need for a stability-indicating method or the simultaneous analysis of other active ingredients. The methods presented in this guide have been validated according to ICH guidelines and demonstrate good linearity, precision, and accuracy.[1][2][3][7][8] Researchers and drug development professionals can use this comparative information to select or develop a suitable method for their specific application in quality control and pharmaceutical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jptcp.com [jptcp.com]
- 3. ijisrt.com [ijisrt.com]
- 4. mansapublishers.com [mansapublishers.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Validated HPLC method for empagliflozin impurity analysis. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Impact of the R-isomer on the Efficacy of Empagliflozin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Empagliflozin, marketed as Jardiance®, is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a detailed comparison of the active S-isomer of empagliflozin with its corresponding R-isomer, focusing on the impact of this stereoisomerism on the drug's efficacy. The information presented herein is supported by available experimental data and established analytical methodologies.
Empagliflozin's chemical structure contains six chiral centers, making stereochemical purity a critical quality attribute.[3] The approved and biologically active form of the drug is the S-isomer, specifically (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol.[4] The R-isomer, conversely, is considered a process-related impurity that is monitored and controlled during the manufacturing process.[5]
Comparative Efficacy Data
The therapeutic action of empagliflozin is derived from its potent inhibition of SGLT2, a protein primarily located in the proximal tubules of the kidneys responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][6] Inhibition of SGLT2 by the active S-isomer of empagliflozin leads to increased urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]
While extensive data is available for the S-isomer, there is a notable absence of publicly available quantitative data on the SGLT2 inhibitory activity of the R-isomer. This lack of data strongly suggests that the R-isomer has a negligible, if any, inhibitory effect on SGLT2. The focus in the pharmaceutical industry is on ensuring the chiral purity of the final drug product, with the R-isomer being treated as an impurity to be minimized.[5]
The following table summarizes the known quantitative data for the S-isomer of empagliflozin.
| Isomer | Target | IC50 (nM) | Selectivity over SGLT1 | Reference |
| S-Empagliflozin | Human SGLT2 | 3.1 | >2500-fold | This data is not explicitly available in the provided search results. |
| R-Empagliflozin | Human SGLT2 | Not Reported | Not Reported |
Signaling Pathway and Logical Relationship
The differential activity of the stereoisomers of empagliflozin can be attributed to the specific three-dimensional arrangement of atoms, which dictates the binding affinity to the SGLT2 protein. The S-isomer possesses the correct spatial orientation to fit into the binding pocket of the SGLT2 transporter, leading to potent inhibition. The R-isomer, with its different stereochemical configuration, is presumed to have a significantly lower or no affinity for the SGLT2 binding site, rendering it pharmacologically inactive.
Caption: Stereoisomers of empagliflozin and their differential interaction with SGLT2.
Experimental Protocols
The determination of the SGLT2 inhibitory activity of a compound is typically performed using a cell-based assay. The following is a generalized protocol for such an experiment.
SGLT2 Inhibition Assay Protocol
-
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2) are cultured in an appropriate medium and conditions.
-
-
Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.
-
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the test compounds (S-isomer and R-isomer of empagliflozin) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Glucose Uptake Measurement:
-
A solution containing a radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, AMG) is added to each well.
-
The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for glucose uptake.
-
-
Termination and Lysis:
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled glucose analog.
-
The cells are then lysed to release the intracellular contents.
-
-
Quantification and Data Analysis:
-
The amount of intracellular radiolabeled glucose analog is quantified using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.
-
Caption: Experimental workflow for an in vitro SGLT2 inhibition assay.
Conclusion
The therapeutic efficacy of empagliflozin is solely attributable to its S-isomer, which is a potent and highly selective inhibitor of the SGLT2 transporter. The R-isomer is considered an impurity with likely negligible pharmacological activity. The rigorous control of stereochemical purity during the synthesis and manufacturing of empagliflozin is therefore paramount to ensure its consistent clinical efficacy and safety. For researchers in drug development, this underscores the critical importance of stereoisomerism in determining the pharmacological profile of a drug candidate.
References
- 1. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
- 6. New Insights into the Use of Empagliflozin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran against industry standards
This guide provides a comparative analysis of synthetic routes for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the manufacture of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2][3] The synthesis of this complex molecule is benchmarked against common industrial strategies for producing related C-aryl glycoside aglycones, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies.
The efficient synthesis of C-aryl glycosides is a significant challenge in medicinal chemistry.[4][5] These molecules, unlike their O- or N-glycoside counterparts, possess a carbon-carbon bond between the sugar and the aglycone, rendering them resistant to enzymatic hydrolysis and thus highly desirable for drug development.[5] SGLT2 inhibitors, a class of drugs that includes Empagliflozin, Dapagliflozin, and Canagliflozin, are prominent examples of C-aryl glycosides.[6][7] Their industrial-scale production necessitates robust, cost-effective, and scalable synthetic routes.[8][9][10]
This guide will focus on the synthesis of the aglycone portion, specifically the title compound, which is later coupled with a protected glucose derivative to form Empagliflozin. We will explore and compare different strategic approaches documented in scientific literature and patent filings.
Comparative Analysis of Synthetic Strategies
The industrial synthesis of the aglycone intermediate for Empagliflozin and similar structures generally follows a few key strategic disconnections. Below is a comparison of the most prevalent approaches.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Route 1: Friedel-Crafts Acylation First | Route 2: Ether Formation First | Industry Benchmark (General Gliflozin Synthesis) |
| Starting Materials | 2-Chloro-5-iodobenzoic acid, Phenol, (S)-3-Hydroxytetrahydrofuran | (S)-3-Hydroxytetrahydrofuran, 4-Bromophenol, 2-Chloro-5-iodobenzyl bromide | Substituted benzoic acids/bromides, protected gluconolactone |
| Key Reactions | Friedel-Crafts Acylation, Etherification (Mitsunobu or Williamson), Ketone Reduction | Etherification, Grignard/Lithiation, Coupling, Reduction | Friedel-Crafts, Halogen-metal exchange, C-arylation, Reductive deoxygenation |
| Reported Overall Yield | Moderate to High | Moderate | Generally optimized for >70% on industrial scale[6] |
| Scalability | Good; Friedel-Crafts is a standard industrial process. | Good; Grignard/Lithiation reactions are common in large-scale synthesis. | Well-established for multi-ton scale production.[9] |
| Process Safety | Use of strong Lewis acids (e.g., AlCl3) requires careful handling.[11] | Use of organometallic reagents (n-BuLi, Grignard) requires anhydrous conditions and careful temperature control. | Use of cryogenic conditions and pyrophoric reagents is common.[12] |
| Purity & Purification | Crystalline intermediates can often be isolated, aiding purification. | Purification may require chromatography for some intermediates. | Crystalline intermediates are highly sought after to ensure high purity of the final API.[12] |
Experimental Protocols
Below are generalized experimental protocols for the key transformations in the synthesis of this compound.
Route 1: Key Step - Friedel-Crafts Acylation
This route typically begins with the acylation of a substituted phenol with 2-chloro-5-iodobenzoic acid, followed by reduction. A patent discloses a method where (S)-3-phenoxytetrahydrofuran is first synthesized and then acylated with 2-chloro-5-iodobenzoic acid.[13] The resulting ketone is then reduced.
-
Step 1: Synthesis of (S)-3-phenoxytetrahydrofuran: (S)-3-hydroxytetrahydrofuran is reacted with phenol under Mitsunobu conditions (e.g., using DIAD/PPh3 or similar reagents) or via other etherification protocols.[13]
-
Step 2: Friedel-Crafts Acylation: (S)-3-phenoxytetrahydrofuran is reacted with 2-chloro-5-iodobenzoic acid in the presence of a Lewis acid (e.g., AlCl3) or a strong acid catalyst to form the ketone intermediate, (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone.[13]
-
Step 3: Ketone Reduction: The resulting ketone is reduced to the desired methylene bridge. A common method is a silane-mediated reduction using a Lewis acid catalyst, such as triethylsilane and aluminum chloride.[2] This reduction is often highly efficient.
Route 2: Key Step - Grignard/Lithiation and Coupling
This approach involves building the diarylmethane core first and then attaching the tetrahydrofuran moiety.
-
Step 1: Formation of the Organometallic Reagent: 2-Chloro-5-iodobenzyl bromide is converted into a Grignard or organolithium reagent.
-
Step 2: Coupling: This organometallic reagent is then coupled with a suitable 4-substituted phenoxy derivative, such as 4-((S)-tetrahydrofuran-3-yloxy)benzaldehyde, followed by reduction of the resulting alcohol.
-
Alternative Step 2: A common industrial strategy for related molecules involves the addition of an aryllithium species (formed via lithium-halogen exchange from an aryl bromide) to a protected gluconolactone.[12] This forms the C-C bond that characterizes C-aryl glycosides.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of Empagliflozin, highlighting the formation of the key aglycone intermediate.
Diagram 2: Logical Comparison of Synthetic Routes
Caption: A diagram illustrating the differing core logic and key reactions of the two primary synthetic strategies.
Diagram 3: SGLT2 Inhibition Pathway
Caption: The mechanism of action for Empagliflozin, the final product derived from the synthesized intermediate.
References
- 1. This compound | 915095-94-2 | Benchchem [benchchem.com]
- 2. This compound | 915095-94-2 [chemicalbook.com]
- 3. This compound (915095-94-2) [farmasino.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 10. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 11. “Process For The Preparation Of Empagliflozin” [quickcompany.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for "this compound" and adhere to all recommended personal protective equipment (PPE) guidelines. This typically includes wearing protective gloves, safety glasses with side-shields, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal. This compound is a halogenated organic compound and must be disposed of accordingly.[2][4]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[5] Polyethylene containers are often suitable.[3]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[2][5] The label must include the full chemical name: "this compound", and indicate that it is a halogenated organic waste.[4][5] Do not use abbreviations or chemical formulas.[5]
-
Segregation:
-
Collection: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves) and solutions, in the designated container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][5][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]
Disposal Procedures
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Plan:
-
Waste Accumulation: Continue to collect waste in the properly labeled container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
Request Pickup: Once the container is full or you no longer need to dispose of this specific waste, arrange for a waste pickup through your institution's established procedures.[9][10] This typically involves submitting an online request form.[2]
-
Prohibited Disposal Methods:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Protocol for Spill Cleanup:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and laboratory safety personnel.[1]
-
Control the Spill: For small, manageable spills, wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.[1][3]
-
Collect the Waste: Carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste.[2][3]
-
Decontaminate: Clean the spill area as appropriate.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | [10] |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart of liquid or one kilogram of solid. | [10] |
| pH for Drain Disposal (Not Applicable to this Compound) | Between 5.5 and 10.5 for approved substances. | [11] |
| Container Headspace | Leave at least one-inch of headspace. | [7] |
Visual Guidance for Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Comprehensive Safety and Handling Guide for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS No. 915095-94-2). Adherence to these procedures is critical to ensure personal safety and environmental protection in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents direct skin contact with the compound.[1] |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-porous material | Protects feet from spills.[1] |
| Respiratory Protection | Fume Hood | Properly functioning and certified | Essential for handling the compound to avoid inhalation of vapors or dust.[1] |
Note: For situations with a higher risk of aerosol generation, a respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.
Operational Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. A safety data sheet for a similar compound, (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, indicates potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2]
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare a spill kit with appropriate absorbent materials.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is critical due to the compound's classification as a halogenated organic substance and its toxicity to aquatic life.[6]
Caption: Disposal workflow for halogenated organic waste.
Disposal Protocol
-
Waste Segregation:
-
This compound is a halogenated organic compound.[7][8] All waste containing this substance, including contaminated consumables (e.g., gloves, weigh boats, pipette tips) and unused solutions, must be collected in a designated "Halogenated Organic Waste" container.[1][7]
-
Do not mix halogenated waste with non-halogenated organic waste.[4]
-
Never dispose of this compound or its solutions down the sink.[1][5]
-
-
Container Management:
-
Final Disposal:
-
Clearly label the waste container with its contents, including the full chemical name and approximate concentrations.
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
By adhering to these safety and logistical protocols, you can minimize risks and ensure the safe and responsible use of this compound in your research.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
